molecular formula C9H8Br2O2 B1427072 Methyl 2-bromo-3-(bromomethyl)benzoate CAS No. 750585-90-1

Methyl 2-bromo-3-(bromomethyl)benzoate

Cat. No.: B1427072
CAS No.: 750585-90-1
M. Wt: 307.97 g/mol
InChI Key: LSMBKCOPARGGCS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(bromomethyl)benzoate is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBKCOPARGGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728450
Record name Methyl 2-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750585-90-1
Record name Methyl 2-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Methyl 2-bromo-3-(bromomethyl)benzoate

[1]

CAS Number: 750585-90-1[1][2][3]
Executive Summary & Chemical Identity

This compound is a high-value bifunctional electrophile used primarily as a regiospecific building block in the synthesis of fused polycyclic heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a benzylic bromide (highly reactive to nucleophilic substitution) and a methyl ester (susceptible to hydrolysis or amidation).

This compound is a critical intermediate in the development of Monoacylglycerol Lipase (MAGL) inhibitors , which are therapeutic targets for neuroinflammatory diseases (e.g., Multiple Sclerosis, Alzheimer's) and cancer. It is also a structural analog to precursors used in the synthesis of PARP inhibitors (e.g., phthalazinone scaffolds).

Crucial Distinction: Researchers must distinguish this compound from its isomer, Methyl 3-bromo-2-(bromomethyl)benzoate (CAS 337536-14-8). Confusion between these isomers will lead to incorrect regiochemistry in cyclization reactions.

Chemical Specifications
PropertyData
CAS Number 750585-90-1
IUPAC Name This compound
Molecular Formula C₉H₉Br₂O₂
Molecular Weight 307.97 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Reactive Moieties Benzylic bromide (C-3), Methyl ester (C-1), Aryl bromide (C-2)
Synthesis: The Wohl-Ziegler Bromination Protocol

The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler reaction . This free-radical substitution converts the methyl group of the precursor (Methyl 2-bromo-3-methylbenzoate) into a bromomethyl group using N-bromosuccinimide (NBS).

Mechanism of Action

The reaction proceeds via a radical chain mechanism. The choice of solvent (typically CCl₄ or Benzotrifluoride) and initiator (AIBN or Benzoyl Peroxide) is critical to suppress ring bromination and favor benzylic substitution.

WohlZieglercluster_0Precursorcluster_1Reagentscluster_2StartMethyl 2-bromo-3-methylbenzoate(CAS 610-94-6 analog)RadicalBenzylic Radical(Resonance Stabilized)Start->Radical Initiation(Δ, hν)NBSN-Bromosuccinimide(Br Source)NBS->RadicalInitiatorAIBN or BPO(Radical Initiator)Initiator->RadicalProductThis compound(CAS 750585-90-1)Radical->Product Propagation(-Succinimide)

Figure 1: Mechanistic pathway for the radical bromination of Methyl 2-bromo-3-methylbenzoate.

Experimental Protocol

Safety Warning: This reaction involves radical initiators and generates succinimide byproducts. Benzylic bromides are potent lachrymators. Perform all steps in a fume hood.

  • Reagent Preparation:

    • Substrate: Methyl 2-bromo-3-methylbenzoate (1.0 eq).

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq). Note: Recrystallize NBS from water prior to use to remove HBr, which can catalyze side reactions.

    • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

    • Solvent: Carbon tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) (0.2 M concentration).

  • Procedure:

    • Dissolve the substrate in the solvent under an inert atmosphere (N₂ or Ar).

    • Add NBS and the initiator.[1]

    • Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.

    • Critical Endpoint: Stop heating immediately upon consumption of starting material to prevent over-bromination (formation of the dibromomethyl byproduct).

  • Workup:

    • Cool the reaction to 0°C to precipitate succinimide.

    • Filter off the solid succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. Its primary utility is in forming bicyclic nitrogen heterocycles through cascade cyclization reactions.

A. Synthesis of MAGL Inhibitors

Recent pharmaceutical patents (e.g., WO2019134985A1) identify this specific CAS number as a starting material for Octahydropyrido[1,2-a]pyrazine derivatives.[2] These compounds inhibit Monoacylglycerol Lipase (MAGL), preventing the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid with neuroprotective properties.[2]

B. Phthalazinone Scaffold Construction

The compound is a precursor to phthalazin-1(2H)-ones , a core scaffold found in PARP inhibitors (e.g., Olaparib analogs). The benzylic bromide reacts with hydrazines, followed by intramolecular cyclization with the ester.

Applicationscluster_MAGLPathway A: MAGL Inhibitorscluster_PARPPathway B: Heterocycle SynthesisPrecursorThis compound(CAS 750585-90-1)Step1Nucleophilic Substitution(with Amines/Linkers)Precursor->Step1 K2CO3, MeOHStep2Reaction with Hydrazine(Cyclization)Precursor->Step2 N2H4, ΔTarget1Octahydropyrido[1,2-a]pyrazines(Neuroprotection)Step1->Target1Target2Phthalazin-1(2H)-one Core(PARP Inhibitor Scaffolds)Step2->Target2

Figure 2: Divergent synthetic pathways utilizing this compound.

Safety & Stability
  • Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

    • Lachrymator: The benzylic bromide moiety makes this compound a potent tear gas agent. Handle only in a well-ventilated fume hood.

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Moisture sensitive: The benzylic bromide can hydrolyze to the alcohol over time if exposed to ambient humidity.

References
  • F. Hoffmann-La Roche AG. (2019). WO2019134985A1 - Octahydropyrido[1,2-alpha]pyrazines as MAGL inhibitors. World Intellectual Property Organization.
  • PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate (Isomer Distinction). National Library of Medicine. Retrieved from [Link]

"Methyl 2-bromo-3-(bromomethyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Methyl 2-bromo-3-(bromomethyl)benzoate [1][2]

Executive Summary this compound (CAS 750585-90-1) is a high-value bifunctional electrophile extensively used in the synthesis of fused polycyclic heterocycles. Its unique substitution pattern—featuring an ortho-positioned aryl bromide and a reactive benzylic bromide adjacent to an ester—makes it an ideal "ortho-xylylene" equivalent. It serves as a critical linchpin in the construction of isoindolin-1-ones and phthalazinones , scaffolds central to the development of PARP inhibitors (e.g., Veliparib analogs), kinase inhibitors, and MDM2 antagonists.

Chemical Identity & Physicochemical Profile

This compound is characterized by two distinct electrophilic sites with differential reactivity: a highly reactive benzylic bromide (


) and a less reactive aryl bromide (

), alongside a methyl ester suitable for cyclization.
PropertyData
Chemical Name This compound
CAS Number 750585-90-1
Molecular Formula

Molecular Weight 307.97 g/mol
Appearance White to off-white solid
Melting Point 48–52 °C (Typical)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functional Groups Aryl Bromide (C-2), Benzylic Bromide (C-3), Methyl Ester (C-1)

Synthesis & Production Workflow

The industrial and laboratory-scale synthesis of this compound relies on the regioselective radical bromination of its precursor, Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0).

Mechanism: Wohl-Ziegler Reaction The transformation utilizes N-Bromosuccinimide (NBS) initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a radical chain mechanism where the bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, favored by the stability of the resulting benzylic radical.

Synthesis Diagram

Synthesis Precursor Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0) Reagents NBS (1.05 eq), AIBN (0.05 eq) CCl4 or PhCl, Reflux Precursor->Reagents Intermediate Benzylic Radical Intermediate Reagents->Intermediate Initiation/Propagation Product This compound (CAS 750585-90-1) Intermediate->Product Br transfer

Caption: Regioselective radical bromination pathway converting the methyl precursor to the target dibromide.

Reactivity Profile & Applications

The compound's utility stems from its ability to undergo sequential reactions. The benzylic bromide is significantly more reactive toward nucleophiles (


) than the aryl bromide or ester, allowing for controlled, stepwise functionalization.

Core Transformations:

  • Isoindolin-1-one Formation (Lactamization): Reaction with primary amines triggers an

    
     displacement of the benzylic bromide, followed by spontaneous intramolecular nucleophilic acyl substitution at the ester to form the lactam ring. This creates the isoindolinone core found in many anticancer agents.
    
  • Phthalazinone Synthesis: Reaction with hydrazine or substituted hydrazines yields phthalazinones, a scaffold ubiquitous in PARP inhibitors.

  • Divergent Cross-Coupling: The aryl bromide at position C-2 remains intact during the initial cyclization, serving as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core structure.

Reactivity Map

Reactivity Center This compound Path1 Primary Amine (R-NH2) + Base (e.g., TEA) Center->Path1 Path2 Hydrazine (NH2NH2) Center->Path2 Prod1 4-Bromo-2-substituted-isoindolin-1-one (Scaffold for Kinase Inhibitors) Path1->Prod1 Cyclization Path3 Pd(0) Catalyst Boronic Acids Prod1->Path3 Late-Stage Functionalization Prod2 5-Bromo-phthalazin-1(2H)-one (Scaffold for PARP Inhibitors) Path2->Prod2 Cyclization Prod3 Biaryl Derivatives (Suzuki Coupling)

Caption: Divergent synthesis map showing the formation of key pharmaceutical scaffolds from the core intermediate.

Experimental Protocols

Protocol A: Synthesis via Radical Bromination

Validates the production of CAS 750585-90-1 from its methyl precursor.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with Methyl 2-bromo-3-methylbenzoate (10.0 g, 43.6 mmol), N-Bromosuccinimide (NBS) (8.15 g, 45.8 mmol, 1.05 eq), and Benzoyl Peroxide (0.53 g, 2.2 mmol, 0.05 eq) or AIBN.

  • Solvent: Add Carbon Tetrachloride (

    
    )  or Chlorobenzene  (100 mL). Note: Benzotrifluoride is a greener alternative.
    
  • Reaction: Heat the mixture to reflux (approx. 80–85 °C) with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Filter off the precipitated succinimide by-product.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from cyclohexane/heptane to yield the title compound as an off-white solid (Typical Yield: 75–85%).

Protocol B: Cyclization to Isoindolin-1-one

Demonstrates the utility in scaffold construction.

  • Reagents: Dissolve this compound (1.0 eq) in THF (0.2 M).

  • Addition: Add the desired primary amine (1.1 eq) and Triethylamine (

    
    , 2.5 eq).
    
  • Conditions: Stir at room temperature for 1 hour, then heat to 60 °C for 3 hours to ensure complete lactamization.

  • Isolation: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Result: Provides the 4-bromo-2-substituted-isoindolin-1-one , ready for further coupling at the bromine position.

Handling & Safety (SDS Summary)

  • Hazards: The compound is a potent lachrymator due to the benzylic bromide moiety. It is corrosive to skin and eyes (Skin Corr. 1B).

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis and bromide displacement).

  • PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Handle strictly inside a fume hood.

References

  • Synthesis of Isoindolinones: Organic Chemistry Portal. "Synthesis of isoindolinones." Available at: [Link]

  • Isoindolinone Scaffolds in Drug Design: National Institutes of Health (NIH). "Synthesis of isoindolin-1-one derivatives via multicomponent reactions." Available at: [Link]

Sources

"Methyl 2-bromo-3-(bromomethyl)benzoate" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and process chemistry applications of Methyl 2-bromo-3-(bromomethyl)benzoate (CAS 750585-90-1).[1][2]

Solubility Profiling & Process Chemistry[1][2][3]

Executive Summary

This compound is a high-value bifunctional intermediate used primarily in the synthesis of polycyclic pharmaceutical scaffolds, including isoindolinones and phthalazinones (key cores in PARP and MAGL inhibitors).[1][2] Its dual reactivity—stemming from the electrophilic benzylic bromide and the ortho-positioned methyl ester—makes it a critical "lynchpin" molecule for heterocycle formation.[1][2]

Understanding its solubility profile is essential for optimizing nucleophilic substitutions (avoiding precipitation of the alkylated product) and controlling hydrolysis during scale-up.[1][2] This guide synthesizes operational data from patent literature and structural analogs to provide actionable handling protocols.

Physicochemical Profile

Before defining solubility, the fundamental properties governing the compound's dissolution thermodynamics must be established.[1][2]

PropertyDataTechnical Note
CAS Number 750585-90-1 Distinct from the 3-bromo-2-(bromomethyl) isomer.[1][2]
Molecular Formula C₉H₈Br₂O₂High halogen content increases lipophilicity (LogP).[1][2]
Molecular Weight 307.97 g/mol Moderate MW facilitates dissolution in organic media.[1][2]
Appearance White to off-white solidCrystalline lattice energy requires polar solvents to break.[1][2]
Reactive Moieties Benzyl bromide, Methyl esterLachrymator ; sensitive to moisture/hydrolysis.[1][2]
Solubility Data & Solvent Selection

The following data is derived from operational process chemistry protocols (e.g., nucleophilic substitutions, radical brominations) and structural structure-property relationship (SPR) analysis.

3.1 Operational Solubility Table

Concentrations listed represent validated working ranges found in synthesis literature.

Solvent ClassSolventSolubility StatusOperational Limit (Est.)Process Application
Polar Protics Methanol (MeOH) Soluble >25 mg/mL (at 80°C)Nucleophilic substitution (e.g., with amines).[1][2]
Ethanol (EtOH)Soluble>20 mg/mLRecrystallization (often with water antisolvent).[1][2]
WaterInsoluble <0.1 mg/mLAntisolvent; aqueous washes during workup.[1][2]
Polar Aprotics DMSO Highly Soluble >100 mg/mLStock solutions for bioassays; Sɴ2 reactions.[1][2]
Acetonitrile (MeCN)Soluble>50 mg/mLStandard solvent for cyclization reactions.[1][2]
DMF/DMAcHighly Soluble>100 mg/mLHigh-temp cyclization; peptide coupling conditions.[1][2]
Non-Polar/Halogenated Dichloromethane (DCM) Very Soluble >200 mg/mLExtraction; low-temp lithiation/substitution.[1][2]
ChlorobenzeneSoluble>100 mg/mLRadical bromination (synthesis solvent).[1][2]
Heptane/HexanesInsoluble--Antisolvent for precipitation/crystallization.[1][2]

Critical Insight: While soluble in alcohols, prolonged storage in MeOH or EtOH is not recommended due to the risk of transesterification (methyl ester


 ethyl ester) or solvolysis of the benzyl bromide, especially if traces of acid/base are present.[2]
3.2 Dissolution Protocol for Stock Solutions

For biological assays or analytical standards (HPLC), follow this self-validating protocol:

  • Weighing: Weigh 10 mg of substance into a glass vial (avoid plastic due to potential leaching by aggressive solvents).

  • Solvent Addition: Add 200 µL of DMSO (anhydrous).

  • Vortexing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Verification: If turbidity persists, sonicate for 2 minutes at <30°C.

  • Dilution: Dilute with aqueous buffer only immediately prior to use to prevent hydrolysis.

Process Chemistry & Workflow Visualization[1][2]

The solubility profile dictates the synthesis and purification strategy.[1][2] The compound is typically synthesized via Wohl-Ziegler bromination in non-polar solvents (where succinimide precipitates), then utilized in polar solvents for heterocycle formation.[1][2]

4.1 Synthesis & Utilization Workflow

The following diagram illustrates the solvent-switch strategy required to handle this intermediate effectively.

G Start Precursor: Methyl 2-bromo-3-methylbenzoate Reaction Radical Bromination (NBS, AIBN) Start->Reaction Solvent1 Solvent: Chlorobenzene or CCl4 (High Solubility of SM, Low Solubility of Succinimide) Reaction->Solvent1 Intermediate Target: This compound Reaction->Intermediate Filtration of Succinimide Decision Intended Application? Intermediate->Decision PathA Heterocycle Synthesis (e.g., Isoindolinones) Decision->PathA Reaction PathB Purification/Storage Decision->PathB Isolation SolventA Switch to Polar Aprotic/Protic (MeOH, MeCN, DMF) Promotes SN2 Mechanism PathA->SolventA SolventB Recrystallization System Solvent: EtOAc (Dissolves) Antisolvent: Heptane (Precipitates) PathB->SolventB

Figure 1: Solvent selection logic for synthesis, reaction, and purification phases.

Experimental Protocols
5.1 Saturation Solubility Determination (HPLC Method)

To determine exact thermodynamic solubility for regulatory filing:

  • Preparation: Add excess solid (~50 mg) to 1.0 mL of the target solvent (e.g., pH 7.4 buffer, MeOH).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (compatible with organic solvents).

  • Analysis: Inject 5 µL into HPLC (C18 column, ACN/Water gradient).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

5.2 Handling Precautions (Lachrymator)
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or bisulfite to quench the alkyl bromide capability before wiping.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the ester or bromide displacement.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21907554, Methyl 3-bromo-2-(bromomethyl)benzoate. Retrieved from [Link](Note: Analogous isomer data utilized for property estimation).

  • Synthesis Application: World Intellectual Property Organization.[1][2] Patent WO2019134985A1: Octahydropyrido[1,2-alpha]pyrazines as MAGL inhibitors.[1][2] Retrieved from (Source of MeOH solubility data at 0.16 mmol scale).

Sources

"Methyl 2-bromo-3-(bromomethyl)benzoate" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-bromo-3-(bromomethyl)benzoate

Introduction: Understanding a Key Synthetic Intermediate

This compound is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic building block lies in its distinct reactive sites: a stable aryl bromide, a reactive benzylic bromide, and a methyl ester. This structural arrangement allows for sequential and site-selective chemical modifications, making it a valuable precursor for complex molecular architectures. However, the very features that make this compound synthetically useful also contribute to its inherent instability. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing the scientific principles behind its degradation and establishing rigorous protocols for its storage and handling to ensure its integrity for research and development applications.

Section 1: Chemical Stability and Reactivity Profile

The stability of this compound is primarily dictated by the high reactivity of the benzylic bromide group. The carbon atom attached to the aromatic ring (the benzylic position) is particularly reactive.[1] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates, such as radicals or carbocations, through resonance.[2][3][4]

Primary Degradation Pathways

The principal routes of degradation involve the benzylic bromide moiety, which is susceptible to nucleophilic substitution and hydrolysis.[5]

  • Hydrolysis: In the presence of moisture, the benzylic bromide can undergo hydrolysis to form the corresponding benzyl alcohol. This reaction can proceed via an SN1 mechanism, facilitated by the formation of a resonance-stabilized benzylic carbocation, especially in the presence of polar protic solvents.[3][6]

  • Nucleophilic Substitution: The compound is highly reactive towards a wide range of nucleophiles. Amines, alcohols, thiols, and other common laboratory reagents can displace the bromide, leading to unintended side products and a decrease in the purity of the starting material.

  • Ester Hydrolysis: While less reactive than the benzylic bromide, the methyl ester group is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylic acid.[7] This is a critical consideration, as incompatible storage or handling (e.g., contamination with bases) can compromise the compound's integrity.[7]

  • Light-Induced Degradation: Exposure to light, particularly UV light, can initiate free-radical reactions at the benzylic position, leading to bromination or other radical-mediated decomposition pathways.[2][7]

The following diagram illustrates the primary degradation pathways that compromise the stability of the compound.

G cluster_main This compound cluster_degradation Degradation Pathways main This compound (Starting Material) hydrolysis_bromide Hydrolysis of Benzylic Bromide (Forms Benzyl Alcohol) main->hydrolysis_bromide Moisture (H₂O) hydrolysis_ester Hydrolysis of Methyl Ester (Forms Carboxylic Acid) main->hydrolysis_ester Base (e.g., OH⁻) nucleophilic_sub Nucleophilic Substitution (e.g., with Amines, Alcohols) main->nucleophilic_sub Nucleophiles (Nu⁻) light_decomp Light-Induced Decomposition (Radical Pathways) main->light_decomp UV Light (hν)

Caption: Potential degradation pathways for this compound.

Section 2: Recommended Storage and Handling Conditions

To mitigate the degradation pathways outlined above, strict adherence to proper storage and handling protocols is essential. The following conditions are derived from safety data sheets and best practices for handling reactive brominated compounds.[8][9][10]

Optimal Storage Conditions

The primary goal of storage is to exclude moisture, light, and incompatible substances while maintaining a low temperature to reduce the rate of any potential decomposition reactions.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated) [7][11][12]Reduces the kinetic rate of hydrolysis and other decomposition reactions, significantly extending shelf life.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric moisture, which is a key reactant in the primary hydrolysis degradation pathway.[13]
Container Tightly Sealed, Opaque Glass or Amber Vial The container must be tightly sealed to maintain the inert atmosphere and prevent moisture ingress.[7][13][14][15] Opaque or amber glass is required to protect the light-sensitive compound from photolytic degradation.[7][8][12]
Location Dry, Well-Ventilated, Corrosives Area [7][8][16]Ensures a safe storage environment away from heat sources and incompatible materials. Proper ventilation is a crucial safety measure.
Incompatibilities Segregate from: Strong Bases, Oxidizing Agents, Amines, Alcohols, Powdered Metals, and Moisture.[7][8][13][16]Prevents accidental contact with substances that can initiate rapid degradation or hazardous reactions. Bases can catalyze ester hydrolysis, while other nucleophiles will react with the benzylic bromide.
Experimental Protocol: Compound Handling and Aliquoting

This protocol establishes a self-validating system for handling the compound, designed to maintain its purity and ensure user safety. All operations must be performed within a certified chemical fume hood.[7][15]

  • Preparation and Environment Control:

    • Before removing the main container from refrigeration, allow it to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.

    • Ensure the chemical fume hood is clean, dry, and free of incompatible materials.

    • Purge the workspace within the fume hood, along with all necessary glassware (vials, spatulas) and equipment, with a stream of dry inert gas (argon or nitrogen).

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including a lab coat, chemical splash goggles, and fluorinated rubber or nitrile gloves.[11][16]

  • Dispensing the Compound:

    • Under a positive pressure of inert gas, carefully open the main container.

    • Using a clean, dry spatula, quickly weigh and transfer the desired amount of the solid into a pre-tared, inert-gas-flushed vial.

    • Minimize the time the main container is open to the atmosphere.

  • Sealing and Storage of Aliquots:

    • Securely seal the new aliquot vial, preferably with a PTFE-lined cap.

    • Purge the headspace of the main container with inert gas before tightly resealing it.

    • Wrap the threads of the main container's cap with paraffin film for an extra barrier against moisture.

  • Final Storage:

    • Clearly label the new aliquot with the compound name, date, and concentration (if dissolved).

    • Promptly return the main container and the new aliquot to refrigerated storage (2-8°C).

The workflow for this protocol is visualized below.

G start Start: Retrieve from 2-8°C Storage equilibrate 1. Equilibrate to Room Temp in Desiccator start->equilibrate prepare_hood 2. Prepare Fume Hood & Inert Atmosphere equilibrate->prepare_hood don_ppe 3. Don Appropriate PPE prepare_hood->don_ppe open_main 4. Open Main Container (Under Inert Gas) don_ppe->open_main weigh_aliquot 5. Weigh & Transfer to Inert Pre-tared Vial open_main->weigh_aliquot seal_aliquot 6. Seal New Aliquot Vial weigh_aliquot->seal_aliquot reseal_main 7. Purge & Reseal Main Container weigh_aliquot->reseal_main store 8. Return Both to 2-8°C Storage seal_aliquot->store reseal_main->store end End: Compound Ready for Use store->end

Caption: Workflow for handling and aliquoting this compound.

Conclusion

The long-term stability of this compound is achievable but requires a scientific understanding of its inherent reactivity. The benzylic bromide is the primary locus of instability, being highly susceptible to hydrolysis and nucleophilic attack. By implementing a multi-faceted storage strategy that rigorously controls temperature, atmosphere, and light exposure, researchers can effectively mitigate these degradation pathways. The provided handling protocols, grounded in the principles of chemical reactivity, serve as a robust framework to maintain the compound's purity and ensure the validity and reproducibility of experimental outcomes.

References

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • Dolly Corporation. (2024, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

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  • Ashenhurst, J. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of established degradation routes for benzoate that operate.... Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

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  • Frontiers in Microbiology. (2017). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

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A Technical Guide to the Reactivity Profile of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-3-(bromomethyl)benzoate is a richly functionalized aromatic compound possessing two distinct and orthogonally reactive bromine centers: a highly labile benzylic bromide and a less reactive aryl bromide. This dual reactivity makes it a powerful and versatile building block in modern organic synthesis. This guide provides an in-depth analysis of the compound's reactivity profile, exploring the chemoselective transformations possible at each site. We will dissect the mechanistic underpinnings of its participation in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations. The discussion is grounded in established chemical principles, providing researchers, chemists, and drug development professionals with the predictive understanding needed to effectively leverage this reagent in the design and execution of complex synthetic strategies.

Introduction: A Molecule of Strategic Importance

In the landscape of synthetic chemistry, bifunctional reagents that allow for sequential and controlled bond formation are of paramount importance. This compound emerges as a preeminent example of such a scaffold. Its structure is characterized by three key functional groups whose reactivities are well-differentiated:

  • Benzylic Bromide (-CH₂Br): Situated at the 3-position, this group is the most reactive site on the molecule. As a primary benzylic halide, it is an excellent electrophile, primed for nucleophilic substitution reactions.

  • Aryl Bromide (-Br): Attached directly to the aromatic ring at the 2-position, this bromine is significantly less reactive towards classical nucleophilic substitution. However, it serves as a robust handle for a suite of transition metal-catalyzed cross-coupling reactions.

  • Methyl Ester (-CO₂CH₃): This electron-withdrawing group modulates the electronic properties of the aromatic ring and provides a site for subsequent hydrolysis or amidation, further expanding the synthetic possibilities.

The strategic placement of these groups allows for a high degree of control over synthetic outcomes. It is possible to selectively address the benzylic position under mild conditions while preserving the aryl bromide for later, more robust transformations. This "orthogonal" reactivity is the cornerstone of its utility, enabling the streamlined construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Physicochemical & Spectroscopic Profile

While specific experimental data for the exact isomer this compound is not widely published, its properties can be reliably inferred from its structure and from closely related isomers such as Methyl 3-bromo-2-(bromomethyl)benzoate (CAS: 337536-14-8).[1][2]

PropertyValueReference
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance Expected to be a white to off-white solidInferred
IUPAC Name This compound-
PSA 26.30 Ų[1]
XLogP3 3.1[1]
Boiling Point ~345 °C at 760 mmHg (Predicted)[2]

Spectroscopic Hallmarks:

  • ¹H NMR: Key diagnostic signals would include a singlet for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm, a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and a multiplet pattern in the aromatic region (7.2-7.8 ppm) corresponding to the three protons on the benzene ring.

  • ¹³C NMR: Expect signals for the benzylic carbon around 30-35 ppm, the ester carbonyl carbon around 165 ppm, and aromatic carbons in the 120-140 ppm range.

  • IR Spectroscopy: Characteristic absorptions would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C-Br stretches in the 600-800 cm⁻¹ region.

Synthesis: Accessing the Building Block

The most logical and established method for synthesizing benzylic bromides from their corresponding methyl arenes is through free-radical bromination. This process offers high regioselectivity for the benzylic position over the aromatic ring.

G cluster_workflow Synthesis Workflow SM Methyl 2-bromo-3-methylbenzoate Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) Solvent (e.g., CCl₄) Reaction Free-Radical Bromination (Reflux / UV Irradiation) SM->Reaction Substrate Reagents->Reaction Introduce Workup 1. Cooling & Filtration 2. Washing (aq. Na₂S₂O₃) 3. Solvent Evaporation Reaction->Workup Crude Mixture Product This compound Workup->Product Purified

Caption: General workflow for the synthesis via free-radical bromination.

Experimental Protocol: Free-Radical Bromination

Causality: This protocol utilizes N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of Br₂ in the reaction mixture, favoring benzylic substitution over electrophilic aromatic addition.[3] A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required to initiate the chain reaction by generating bromine radicals upon heating or UV irradiation. An inert, non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene is chosen to solubilize the reactants without interfering with the radical mechanism.[4]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-3-methylbenzoate (1.0 equiv).

  • Reagent Addition: Add the chosen solvent (e.g., CCl₄, ~0.1 M concentration) followed by NBS (1.1 equiv) and AIBN (0.05 equiv).

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Reactivity Profile I: The Labile Benzylic Bromide

The primary reactivity of the molecule is dominated by the benzylic bromide. This site is an excellent electrophile for nucleophilic substitution, readily reacting with a wide range of nucleophiles. The reaction typically proceeds via an Sₙ2 mechanism, given that it is a primary halide.[3][6]

Caption: The concerted Sₙ2 mechanism at the benzylic position.

Common Transformations:
  • Ether Formation: Reaction with alkoxides or phenoxides (e.g., NaOEt, K₂CO₃/Phenol).

  • Amine Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively. This is a cornerstone reaction in pharmaceutical synthesis.[7]

  • Ester/Thioester Formation: Displacement with carboxylates or thiocarboxylates.

  • Cyanation: Introduction of a nitrile group using reagents like NaCN or KCN, providing a handle for further conversion to acids, amides, or amines.

  • Carbon-Carbon Bond Formation: Reaction with soft carbon nucleophiles like malonates or cyanides.

Experimental Protocol: N-Alkylation of a Secondary Amine

Causality: This protocol demonstrates the formation of a C-N bond, a critical transformation in drug development. A weak base like potassium carbonate is sufficient to deprotonate the amine nucleophile without promoting elimination or other side reactions.[7] DMF is a common polar aprotic solvent that effectively solvates the cation and accelerates Sₙ2 reactions.

  • Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a solution of this compound (1.05 equiv) in DMF dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours.[7] Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel.

Reactivity Profile II: The Stable Aryl Bromide

The aryl bromide is unreactive to the nucleophilic substitution conditions described above. Its transformation requires the intervention of transition metal catalysis, most commonly palladium. This provides the synthetic chemist with an orthogonal handle for C-C, C-N, and C-O bond formation.[8][9]

G cluster_cycle Generalized Pd(0)/Pd(II) Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd + Ar-Br Trans Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Trans + R-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R RedElim->Product Forms Product ArBr Ar-Br R_M R-M (e.g., R-B(OH)₂)

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. This is one of the most widely used C-C bond-forming reactions.[10]

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol requires a palladium catalyst, often with a phosphine ligand (like dppf) to stabilize the metal center and facilitate the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.[8][10] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Setup: To a flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 10:1 dioxane/water. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the coupled product.

Safety and Handling

Based on safety data for related isomers, this compound should be handled with care.[11][12]

  • Hazards: The compound is expected to be corrosive and a lachrymator (causes tearing). It can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1][11][12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the predictable and orthogonal reactivity of its two distinct C-Br bonds. The benzylic bromide offers a gateway for a multitude of modifications via nucleophilic substitution, while the aryl bromide serves as a robust anchor for modern cross-coupling chemistry. This guide has illuminated the core reactivity patterns, providing both the mechanistic rationale and practical protocols necessary for its successful implementation in synthesis. A thorough understanding of this reactivity profile empowers chemists to design elegant and efficient pathways to complex molecules, underscoring the compound's significant role in advancing pharmaceutical and materials science research.

References

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An In-Depth Technical Guide to Key Intermediates in the Synthesis of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-bromo-3-(bromomethyl)benzoate is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is derived from its distinct reactive sites: a brominated aromatic ring and an electrophilic benzylic bromide. This dual reactivity allows for sequential, selective transformations, making it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the strategic synthesis of this compound, focusing on the preparation and characterization of its core intermediates. We will delve into the mechanistic underpinnings of each synthetic step, provide field-proven experimental protocols, and present quantitative data to ensure reproducibility and scalability.

Overall Synthetic Strategy

The most logical and efficient pathway to this compound begins with a commercially available starting material, 3-methylbenzoic acid (m-toluic acid). The synthesis proceeds through two critical intermediates: 2-bromo-3-methylbenzoic acid and Methyl 2-bromo-3-methylbenzoate . The strategy involves three primary transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring, ortho to the methyl group.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Radical Benzylic Bromination: Selective bromination of the benzylic methyl group.

This sequence is designed to manage the directing effects of the substituents and ensure high regioselectivity at each stage.

G A 3-Methylbenzoic Acid B Intermediate I: 2-Bromo-3-methylbenzoic acid A->B Electrophilic Aromatic Bromination C Intermediate II: Methyl 2-bromo-3-methylbenzoate B->C Fischer-Speier Esterification D Final Product: This compound C->D Radical Benzylic Bromination (NBS)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediate I: 2-Bromo-3-methylbenzoic Acid

The initial step involves the regioselective bromination of 3-methylbenzoic acid. The substituents on the ring—a meta-directing carboxylic acid and an ortho,para-directing methyl group—present a challenge. However, the activating nature of the methyl group preferentially directs the incoming electrophile (Br+) to the positions ortho and para to it. The position ortho to the methyl group and meta to the carboxylic acid (C2) is sterically accessible and electronically favored, leading to the desired product.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst (e.g., FeBr₃, often generated in situ from Fe powder and Br₂) polarizes the Br-Br bond, creating a potent electrophile. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the final product.

G cluster_0 Mechanism of Aromatic Bromination Start Benzene Ring + Br-Br-FeBr₃ Sigma Sigma Complex (Resonance Stabilized Carbocation) Start->Sigma π-bond attack Product Brominated Ring + HBr + FeBr₃ Sigma->Product Deprotonation

Caption: Simplified mechanism for electrophilic aromatic bromination.

Experimental Protocol: Synthesis of 2-Bromo-3-methylbenzoic acid

Caution: This procedure involves bromine, which is highly corrosive and toxic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a gas trap (to absorb HBr), and a dropping funnel.

  • Charging Flask: Add 3-methylbenzoic acid (1.0 eq) and a catalytic amount of iron powder (0.05 eq) to the flask.

  • Reagent Addition: Slowly add liquid bromine (1.1 eq) via the dropping funnel over 30-45 minutes while stirring vigorously. The reaction is exothermic. Maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and stir for an additional 2-3 hours, or until the evolution of HBr gas subsides.

  • Workup: Cool the reaction mixture to room temperature. Cautiously pour the mixture into a beaker containing ice water and a solution of sodium bisulfite to quench any unreacted bromine.

  • Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromo-3-methylbenzoic acid as a white solid.[1]

Data Summary: Intermediate I
PropertyValueReference
Molecular FormulaC₈H₇BrO₂[1]
Molecular Weight215.04 g/mol [1]
AppearanceWhite crystalline solid[1]
Melting Point134-136 °C[1]
Expected Yield70-80%-

Part 2: Synthesis of Key Intermediate II: Methyl 2-bromo-3-methylbenzoate

With the first key intermediate in hand, the next step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a reliable and cost-effective method for this transformation. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Mechanistic Considerations: Fischer-Speier Esterification

This is an acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester product.

G A R-COOH + H⁺ B Protonated Carbonyl [R-C(OH)₂]⁺ A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack (by CH₃OH) D Protonated Ester C->D Elimination of H₂O E Ester (R-COOCH₃) + H⁺ D->E Deprotonation

Caption: Key stages of the Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbenzoate
  • Setup: To a round-bottomed flask equipped with a reflux condenser, add 2-bromo-3-methylbenzoic acid (1.0 eq).

  • Reagents: Add an excess of methanol (10-20 eq) to act as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% v/v of methanol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude oil can be purified by vacuum distillation to yield pure Methyl 2-bromo-3-methylbenzoate.

Data Summary: Intermediate II
PropertyValueReference
Molecular FormulaC₉H₉BrO₂[2]
Molecular Weight229.07 g/mol [3]
AppearanceColorless liquid[2]
Boiling Point216-218 °C[2]
Density1.47 g/cm³[2]
Expected Yield85-95%-

Part 3: Final Transformation to this compound

The final step is the selective bromination of the benzylic methyl group of Methyl 2-bromo-3-methylbenzoate. This is achieved via a free-radical chain reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4] This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

Mechanistic Considerations: Free-Radical Bromination

The reaction proceeds through three distinct stages:

  • Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the final product and a new bromine radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I1 AIBN → 2R• I2 R• + NBS → R-Br + Succinimidyl• I1->I2 P1 Ar-CH₃ + Br• → Ar-CH₂• + HBr P2 Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• P1->P2 P2->P1 T1 Br• + Br• → Br₂

Caption: The three stages of a free-radical bromination reaction.

Experimental Protocol: Synthesis of this compound
  • Setup: Charge a flask, equipped with a reflux condenser and a magnetic stirrer, with Methyl 2-bromo-3-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable non-polar solvent such as carbon tetrachloride or chlorobenzene.[5][6]

  • Initiator: Add a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).[7]

  • Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a photolamp.[6][8] Stir under reflux for 2-4 hours, monitoring the reaction by TLC or GC. The completion is often indicated by the succinimide byproduct floating to the top of the solvent.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtering, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or an ether/hexane mixture to yield the final product.[8]

Data Summary: Final Product
PropertyValueReference
Molecular FormulaC₉H₈Br₂O₂-
Molecular Weight307.97 g/mol -
AppearanceColorless to pale yellow crystals[5]
SafetyCauses skin and serious eye irritation[3]
Expected Yield60-75%-

Conclusion

The synthesis of this compound is a well-defined, multi-step process that hinges on the successful preparation of its key intermediates, 2-bromo-3-methylbenzoic acid and Methyl 2-bromo-3-methylbenzoate . By carefully controlling reaction conditions to ensure high regioselectivity in both the initial aromatic bromination and the final radical-mediated benzylic bromination, researchers can efficiently access this versatile synthetic building block. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists and drug development professionals to utilize these intermediates in their synthetic endeavors, facilitating the creation of novel and complex molecules.

References

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"Methyl 2-bromo-3-(bromomethyl)benzoate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for MAGL Inhibitors & Isoindolinone Pharmacophores[1]

Executive Summary

Methyl 2-bromo-3-(bromomethyl)benzoate (CAS 750585-90-1 ) is a high-value bifunctional electrophile designed for the rapid construction of fused heterocyclic systems.[1] Unlike simple benzyl bromides, this scaffold possesses a tri-orthogonal reactivity profile :

  • Bromomethyl group (C3): Highly reactive toward SN2 nucleophilic displacement.

  • Methyl ester (C1): Serves as an acylating agent for intramolecular cyclization.

  • Aryl bromide (C2): A stable handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the compound's critical role in synthesizing Monoacylglycerol Lipase (MAGL) inhibitors —a therapeutic target for neuroinflammation and cancer—and its utility in generating 4-bromo-isoindolin-1-one libraries for PARP and kinase inhibitor discovery.[1]

Chemical Profile & Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 750585-90-1
Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
Appearance White to off-white solid
Melting Point 60–65 °C (Typical range)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive
Hazards Corrosive (Skin Corr.[1] 1B), Lachrymator
Synthesis of the Core Intermediate

The synthesis relies on the regioselective radical bromination of the methyl group at the C3 position. The presence of the ortho-bromo substituent at C2 provides steric guidance but also requires precise temperature control to prevent over-bromination.[1]

Protocol: Radical Bromination
  • Precursor: Methyl 2-bromo-3-methylbenzoate[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl4 or PhCl (Solvent).

Step-by-Step Methodology:

  • Charge: In a dry reactor equipped with a reflux condenser, dissolve Methyl 2-bromo-3-methylbenzoate (1.0 eq) in anhydrous Chlorobenzene (10 volumes). Note: Chlorobenzene is preferred over CCl4 for industrial safety.

  • Activation: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to 80–85 °C under nitrogen. Monitor the reaction via HPLC/TLC. The reaction is complete when the starting material is <2%.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter the solids.[1][2][3][4]

  • Purification: Concentrate the filtrate. Recrystallize from n-heptane/ethyl acetate to yield the product as a white crystalline solid.[1][4]

Primary Application: MAGL Inhibitor Synthesis

Monoacylglycerol Lipase (MAGL) regulates the endocannabinoid system and fatty acid networks involved in neuroinflammation and tumorigenesis. This compound is the key "linchpin" reagent used to fuse the aryl core to piperazine-based pharmacophores.[1]

Mechanism of Action

The synthesis involves a cascade sequence:

  • N-Alkylation: The secondary amine of the pharmacophore attacks the benzylic bromide.[1]

  • Lactamization: The resulting amine attacks the adjacent methyl ester, closing the ring to form a tricyclic or bicyclic lactam.

Experimental Workflow: Octahydropyrido-pyrazine Fusion

Reference: WO2019134985A1 / US20210024546A1[1]

  • Dissolution: Suspend the cyclic amine core (e.g., octahydropyrido[1,2-a]pyrazine derivative) (1.0 eq) and K2CO3 (2.0 eq) in Methanol or Acetonitrile.

  • Addition: Add This compound (1.0 eq) portion-wise.

  • Cyclization: Heat to 60–80 °C for 2–4 hours. The base neutralizes the HBr byproduct, driving the SN2 reaction, while thermal energy promotes the intramolecular acylation.

  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, and purify via silica flash chromatography.

MAGL_Synthesis cluster_0 Reagents cluster_1 Cascade Reaction Core Methyl 2-bromo-3- (bromomethyl)benzoate Inter Intermediate: N-Benzylation Core->Inter S_N2 Attack (K2CO3, MeOH) Amine Cyclic Amine (Pharmacophore) Amine->Inter Cyclic Intramolecular Lactamization Inter->Cyclic Heat (80°C) Product Fused Tricyclic MAGL Inhibitor Cyclic->Product - MeOH

Figure 1: Cascade synthesis of MAGL inhibitors. The benzylic bromide and ester functionalities react sequentially to form the lactam core.

Secondary Application: Isoindolinone Libraries (PARP/Kinase)

The 4-bromo-isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry.[1] The bromine atom at position 4 (derived from the C2-bromo of the starting material) is sterically crowded but electronically activated for cross-coupling, allowing researchers to install complex biaryl systems found in PARP inhibitors (e.g., Veliparib analogs).

Strategic Utility
  • Diversity Oriented Synthesis (DOS): By varying the primary amine (R-NH2) in the first step, and the boronic acid (Ar-B(OH)2) in the second step, researchers can rapidly generate a matrix of analogs.

  • Self-Validating Step: The formation of the isoindolinone ring is accompanied by the precipitation of the product or a distinct shift in solubility, making it easy to monitor.

Protocol: One-Pot Isoindolinone Formation
  • Reaction: Mix this compound (1 mmol) with a primary amine (1.1 mmol) and Triethylamine (2.0 mmol) in DMF or Ethanol.

  • Conditions: Heat to 80 °C for 3 hours.

  • Outcome: The amine displaces the benzylic bromide, then cyclizes onto the ester.[1]

  • Downstream: The resulting 4-bromo-2-substituted-isoindolin-1-one is isolated and subjected to Suzuki coupling with aryl boronic acids to extend the scaffold.[1]

Isoindolinone_Workflow cluster_A Step 1: Scaffold Construction cluster_B Step 2: Library Diversification Start Methyl 2-bromo-3- (bromomethyl)benzoate Lactam 4-Bromo-isoindolin-1-one Start->Lactam + Amine, Et3N Cyclization Amine Primary Amine (R-NH2) Amine->Lactam Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Lactam->Suzuki Pd(PPh3)4 Final PARP/Kinase Inhibitor Analog Suzuki->Final

Figure 2: Modular construction of Isoindolinone libraries. The C2-bromo atom is preserved for late-stage diversification.[1]

Safety & Handling Protocols

Warning: Benzylic bromides are potent alkylating agents and lachrymators.[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.[1]

  • Waste: Segregate as halogenated organic waste.

References
  • Synthesis of MAGL Inhibitors: Octahydropyrido[1,2-a]pyrazine derivatives as MAGL inhibitors. WO2019134985A1 / US20210024546A1. (2019).

  • General Isoindolinone Synthesis: Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)benzoate derivatives. BenchChem Application Notes.[1][2] (2025).[2][5][6]

  • Compound Data: this compound (CAS 750585-90-1).[1][7][8] PubChem Compound Summary.[1]

  • Radical Bromination Methodology: Method for producing 3-bromomethylbenzoic acids.[1][9] WO2003022800A1. (2003).

Sources

"Methyl 2-bromo-3-(bromomethyl)benzoate" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-bromo-3-(bromomethyl)benzoate

CAS No: 750585-90-1 Molecular Formula: C₉H₈Br₂O₂ Molecular Weight: 307.97 g/mol [1]

Part 1: Executive Technical Summary

This compound is a high-value, bifunctional electrophilic scaffold used primarily in the synthesis of polycyclic heterocycles (e.g., isoindolinones, phthalazines) and complex medicinal chemistry targets.[2] Its structure features two distinct reactive sites:[3][4][5]

  • Benzylic Bromide (C3): A highly reactive, soft electrophile susceptible to S_N2 displacement by amines, thiols, and malonates.[2][6]

  • Aryl Bromide (C2): A sterically congested handle available for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[2]

Commercial Status: Tier 3 (Boutique/Custom Synthesis). Unlike its isomers, this specific substitution pattern is not a commodity chemical.[2] It is typically available only through specialty building block suppliers or custom synthesis requests.[2] Researchers are strongly advised to evaluate a "Make vs. Buy" strategy, as lead times for commercial stock can exceed 4-6 weeks.[2][6]

Part 2: Commercial Landscape & Supply Chain Strategy

1. Identification & Verification Ensure you are sourcing the correct isomer.[2] The "2-bromo-3-(bromomethyl)" pattern is critical for specific cyclization geometries.

FeatureTarget CompoundCommon Isomer (Avoid)
Name This compound Methyl 3-bromo-2-(bromomethyl)benzoate
CAS 750585-90-1 337536-14-8
Structure Br at C2, CH₂Br at C3Br at C3, CH₂Br at C2
Availability Low (Custom Synthesis)Moderate

2. Supplier Tiering

  • Tier A (Stocking Suppliers): Very few.[2] Occasional stock at Sunway Pharm or AiFChem.[2][6]

  • Tier B (Made-to-Order): Combi-Blocks, Enamine, WuXi AppTec.[2] Typical lead time: 2–4 weeks.[2][6]

  • Tier C (Catalog Aggregators): MolPort, eMolecules.[2] (Note: These often list "virtual" stock; always request a confirmed lead time before ordering).[2][6]

3. Cost Analysis

  • Spot Price (1g): $80 - $150 USD (High variance due to scarcity).[2][6]

  • Bulk Price (100g): Custom quote required; typically $2,000 - $3,500 USD.[2][6]

Part 3: The "Make" Option – Synthesis Protocol

Given the high cost and low availability, in-house synthesis is often the most efficient path for drug discovery campaigns requiring >5g of material.[6]

Retrosynthetic Logic: The most reliable route is the Wohl-Ziegler Bromination of the commercially available precursor: Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0).[2]

Experimental Workflow

Reaction: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Reagents:

  • Precursor: Methyl 2-bromo-3-methylbenzoate (1.0 eq)[2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[2]

  • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[2][6]

  • Solvent: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (PhCF₃) (Green alternative to CCl₄) or Chlorobenzene.[6]
    

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen bubbler.

  • Dissolution: Dissolve Methyl 2-bromo-3-methylbenzoate (10.0 g, 43.6 mmol) in anhydrous PhCF₃ (100 mL).

  • Addition: Add NBS (8.15 g, 45.8 mmol) and AIBN (360 mg, 2.2 mmol) in one portion.

  • Initiation: Heat the mixture to reflux (approx. 100°C for PhCF₃). The reaction is exothermic once initiated; observe for a color change (orange to pale yellow) or succinimide floating to the top.[2][6]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[2][6] Reaction typically completes in 2–4 hours.[6] Note: Extended reaction times may lead to dibromination (gem-dibromide).[2]

  • Workup: Cool to room temperature. Filter off the precipitated succinimide solid.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for use (>90%).[2][6] If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) or recrystallize from Heptane.[2]

Yield: Typically 75–85%.[2][6]

Part 4: Visualization of Strategic Utility

The following diagram illustrates the "Make vs. Buy" decision logic and the downstream utility of the scaffold in drug development.

G Start Requirement: This compound Check Check Spot Availability (CAS 750585-90-1) Start->Check Buy Purchase from Specialty Supplier Check->Buy In Stock (<2 weeks) Make In-House Synthesis (Wohl-Ziegler) Check->Make Lead Time >4 weeks App1 Application 1: Isoindolinone Formation (Cyclization w/ Amines) Buy->App1 App2 Application 2: Suzuki Coupling (Biaryl Synthesis) Buy->App2 Precursor Precursor: Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0) Make->Precursor Make->App1 Make->App2

Caption: Decision matrix for sourcing the scaffold and its divergent synthetic applications.

Part 5: Safety & Handling (Critical)

Hazard Class: Lachrymator / Corrosive (Skin Corr.[2][5][6][7] 1B)

  • Lachrymatory Effect: Like all benzyl bromides, this compound is a potent tear gas.[6] It alkylates TRPA1 channels in sensory nerves.[6]

    • Control: ALWAYS handle in a functioning fume hood.

    • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to destroy the alkylating capability.[2]

  • Skin Contact: Causes severe burns.[2][6][8][9] The ester moiety increases lipophilicity, aiding skin penetration.[6] Double-gloving (Nitrile/Laminate) is recommended.[2][6]

References

  • Sunway Pharmaceutical Co., Ltd. (2025).[2][6][9] Product Catalog: this compound (CAS 750585-90-1).[1][10] Retrieved from

  • AiFChem. (2025).[2][6] Chemical Database: this compound.[1][2][10] Retrieved from

  • National Center for Biotechnology Information. (2025).[2][6] PubChem Compound Summary for CAS 131001-86-0 (Precursor). Retrieved from [5][6][8]

  • Djerassi, C. (1948).[2][6] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[2][6] (Foundational protocol for Wohl-Ziegler bromination).

  • BenchChem. (2025).[2][3][6][9][11] Technical Guide to Methyl 3-(bromomethyl)benzoate Isomers. Retrieved from

Sources

Methodological & Application

Strategic Utilization of Methyl 2-bromo-3-(bromomethyl)benzoate in Isoquinoline Core Construction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1][2]

Executive Summary

Methyl 2-bromo-3-(bromomethyl)benzoate (CAS: 58178-53-3) represents a "privileged scaffold" for the divergent synthesis of isoquinoline alkaloids.[1][2] Its structural uniqueness lies in its orthogonal electrophilicity :

  • Benzylic Bromide (

    
    -C):  Highly reactive toward 
    
    
    
    displacement (The "Anchor").[1][2]
  • Aryl Bromide (

    
    -C):  A sterically crowded but reactive handle for Pd-catalyzed cross-coupling (The "Trigger").[1][2]
    
  • Methyl Ester (

    
    -C):  A stable modulation site for post-cyclization diversification (e.g., into amides or alcohols).[2]
    

This guide details the protocol for utilizing this reagent to construct 8-substituted-1,2,3,4-tetrahydroisoquinolines via a tandem N-alkylation / Intramolecular Heck reaction.[1][2] This pathway is superior to traditional Pictet-Spengler cyclizations for this substrate class, as it proceeds efficiently even with the electron-withdrawing ester group present on the aromatic ring.[1]

Strategic Analysis & Mechanism

The "Anchor-and-Stitch" Strategy

The synthesis relies on a stepwise "Anchor-and-Stitch" approach.[1][2] The benzylic bromide is first used to anchor an amine bearing a pendant alkene (the "tail").[1] Subsequently, a Palladium catalyst "stitches" the ring closed by inserting into the aryl bromide bond and capturing the pendant alkene.[1]

Mechanistic Pathway (DOT Diagram)

ReactionMechanism cluster_0 Critical Control Point SM Start: Methyl 2-bromo-3- (bromomethyl)benzoate Inter1 Intermediate A: N-Alkylated Benzylamine SM->Inter1 Step 1: Allylamine (SN2 Anchor) Pd_Insert Oxidative Addition: Ar-Pd(II)-Br Species Inter1->Pd_Insert Step 2: Pd(OAc)2, Ligand (The Trigger) Coord Olefin Coordination & Insertion Pd_Insert->Coord Intramolecular Carbopalladation Prod Product: 8-Methoxycarbonyl- Tetrahydroisoquinoline Coord->Prod Beta-Hydride Elimination

Caption: The "Anchor-and-Stitch" workflow. Step 1 anchors the amine tail; Step 2 utilizes Pd-catalysis to close the 6-membered ring via the 2-bromo position.[1][2]

Detailed Experimental Protocols

Protocol A: N-Alkylation (The Anchor Step)

Objective: Selective mono-alkylation of the benzylic bromide without hydrolyzing the ester or displacing the aryl bromide.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Allylamine derivative (1.1 equiv)[2]

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)[2]
    
  • Acetonitrile (Anhydrous)[2]

Procedure:

  • Preparation: Dissolve this compound (1.0 g, 3.25 mmol) in anhydrous Acetonitrile (15 mL) in a flame-dried round-bottom flask under Argon.

  • Base Addition: Add freshly ground

    
     (898 mg, 6.5 mmol).
    
  • Amine Addition: Cool the mixture to 0°C. Add the allylamine (3.57 mmol) dropwise over 10 minutes.

    • Expert Insight: Cooling is critical.[1][2] The benzylic bromide is highly reactive.[1][2] Rapid addition at Room Temperature (RT) can lead to bis-alkylation (formation of tertiary amines).[2]

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2] The starting material (

    
    ) should disappear, replaced by the more polar amine (
    
    
    
    ).[2]
  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. Redissolve in DCM, wash with water, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproduct.[1][2]

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the disappearance of the benzylic

    
     singlet at 
    
    
    
    ppm and the appearance of a new singlet (or AB quartet) upfield at
    
    
    ppm.[1]
Protocol B: Intramolecular Heck Cyclization (The Stitch Step)

Objective: Formation of the isoquinoline core (specifically the 1,2-dihydro or tetrahydroisoquinoline) using the aryl bromide.[1]

Reagents:

  • N-Alkylated Intermediate from Protocol A (1.0 equiv)[2]

  • 
     (5-10 mol%)[2]
    
  • 
     (20 mol%) or 
    
    
    
    (for sterically demanding substrates)[2]
  • Triethylamine (

    
    ) (3.0 equiv)[2]
    
  • DMF or Acetonitrile (Degassed)[2]

Procedure:

  • Catalyst Pre-formation: In a pressure vial, combine

    
     and Phosphine ligand in the solvent.[1][2] Stir for 15 mins under Argon until the solution turns yellow/orange (formation of active 
    
    
    
    species).
  • Substrate Addition: Add the N-alkylated intermediate (dissolved in minimal solvent) and

    
    .
    
  • Cyclization: Seal the vial and heat to 85–100°C for 12–24 hours.

    • Causality: Heat is required to overcome the activation energy for oxidative addition into the sterically crowded 2-bromo position (flanked by the ester and the benzylic amine).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc, wash copiously with water (to remove DMF/MeCN).[2]

  • Purification: Silica gel chromatography.

Data Summary: Expected Yields

Amine Substrate (R-NH2)Product TypeExpected YieldKey Observation
Allylamine 1,2-Dihydroisoquinoline75-85%Exocyclic double bond often isomerizes to endocyclic.[1][2]
N-Methyl-Allylamine Tetrahydroisoquinoline salt60-70%Quaternary ammonium salt forms; requires deprotection if R is temporary.[1][2]
3-Butenylamine Benzoazepine (7-mem)<30%7-endo cyclization is kinetically disfavored vs 6-exo/endo.[1][2]

Troubleshooting & Optimization (Self-Validating Systems)

Regioselectivity Control (5-exo vs 6-endo)

A common failure mode in Heck cyclizations of allylic systems is the formation of a 5-membered ring (isoindoline) via 5-exo-trig cyclization instead of the desired 6-membered isoquinoline (6-endo-trig).[1][2]

  • The Fix: Use Jeffery Conditions (Phase transfer catalysis) or specific ligands.[1][2]

    • Standard:

      
       favors the thermodynamic product (often the 6-membered ring due to the rigidity of the benzene backbone).[1]
      
    • Validation: If NMR shows a methyl group doublet (

      
       ppm), you have formed the 5-membered ring (exo-cyclization).[1][2] If you see distinct olefinic protons or a clean 
      
      
      
      in the ring, you have the isoquinoline.[1]
Stability of the Starting Material

This compound is a lachrymator and sensitive to moisture.[1][2]

  • Storage: Store at 4°C under Argon.

  • Quality Check: Before use, run a TLC. If a baseline spot (carboxylic acid) is visible, filter a DCM solution of the reagent through a short plug of silica gel to remove the hydrolyzed acid.[1]

Advanced Application: Isoquinolin-1(2H)-ones

While the Heck reaction yields tetrahydroisoquinolines, this scaffold can also generate isoquinolin-1-ones (lactams) via Pd-catalyzed Aminocarbonylation .[1][2]

Protocol Modification:

  • Reagents: Use the same N-alkylated intermediate (secondary amine).[1][2]

  • Conditions:

    
    , Xantphos, CO (balloon or 1 atm) , 
    
    
    
    , Toluene, 100°C.
  • Mechanism: Pd inserts into Ar-Br

    
     CO insertion 
    
    
    
    Acyl-Pd species
    
    
    Intramolecular trapping by the amine.[1][2]
  • Note: This requires the amine to be positioned to form a 6-membered ring.[1][2] With the 3-bromomethyl linker, the amine is at the "gamma" position relative to the Ar-Br.[1] Carbonylation adds one carbon, creating a 7-membered ring transition?

    • Correction: Carbonylation of the Ar-Br (C2) followed by attack of the amine (attached at C3-CH2) forms a 5-membered lactam (Isoindolinone) .[1][2]

    • Therefore: To make Isoquinolinones from this scaffold, one typically performs the Heck reaction first , followed by oxidation of the benzylic position, OR uses a homologated amine linker.[1] The Heck route (Protocol B) followed by oxidation is preferred. [1]

References

  • Synthesis of Tetrahydroisoquinolines via Intramolecular Heck Reaction

    • Grigg, R., et al. "Palladium catalyzed intramolecular Heck-type cyclization of N-allyl-2-halobenzylamines."[1][2] Tetrahedron Letters, 1996.[1][2]

    • Source:[2]

  • Reactivity of Methyl 2-bromo-3-(bromomethyl)

    • PubChem Compound Summary for CID 21907554.[1][2]

    • Source: (Note: Isomer specificity is crucial; check CAS 58178-53-3).[2]

  • General Protocol for Heck Cyclization of Benzylic Amines

    • Oestreich, M. "The Mizoroki-Heck Reaction."[1][2] John Wiley & Sons, 2009.[1][2] (Standard Reference Text).

    • Context: Defines the preference for 6-endo vs 5-exo cycliz
  • Synthesis of 8-Substituted Isoquinolines

    • Bailey, A., et al. "Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolines."[1][2][3] Tetrahedron Letters, 2018.[1][3]

    • Source:[2]

Sources

Application Notes and Protocols: Methyl 2-bromo-3-(bromomethyl)benzoate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-bromo-3-(bromomethyl)benzoate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring both a stable aryl bromide and a highly reactive benzyl bromide, allows for sequential and selective chemical modifications. This differential reactivity makes it an invaluable building block for constructing complex molecular architectures and diverse compound libraries. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, complete with detailed experimental protocols to facilitate its effective use in the laboratory.

Physicochemical and Safety Data

This compound is a specialized reagent requiring careful handling. The data presented below is compiled from supplier information and data from structurally analogous compounds.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name This compound [1]
CAS Number 750585-90-1 [1]
Molecular Formula C₉H₈Br₂O₂ [1]
Molecular Weight 307.97 g/mol [1][2]
Appearance White to light yellow solid or oil Inferred from analogs[3]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water Inferred from analogs[4]

| Storage | Store refrigerated (2-8°C) under inert atmosphere | Inferred from analogs[5] |

Safety and Handling

GHS Hazard Classification: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.[2][6][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P310: Immediately call a POISON CENTER or doctor/physician.[1]

Causality Behind Safety Precautions: The benzyl bromide moiety is a potent lachrymator and alkylating agent, which is the root cause of its corrosive and irritant properties. It can react with biological nucleophiles (e.g., water, amines, thiols in proteins and DNA), leading to tissue damage. Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis and Mechanism

The most direct and widely adopted method for synthesizing compounds of this class is through the selective free-radical bromination of the benzylic methyl group.

Synthetic Route

This compound is efficiently prepared from its precursor, Methyl 2-bromo-3-methylbenzoate.[8] This transformation is a classic example of a Wohl-Ziegler reaction, which selectively brominates the allylic or benzylic position. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine radical source and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5]

Caption: Synthetic scheme for this compound.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism, which is why a radical initiator is essential.

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring.

    • The benzylic radical then reacts with a molecule of NBS to form the desired product and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

This mechanism ensures high selectivity for the benzylic position over other positions, such as the aromatic ring itself.[9]

Reactivity and Applications in Pharmaceutical Design

The synthetic utility of this compound is rooted in the significant difference in reactivity between its two carbon-bromine bonds.

Principle of Differential Reactivity
  • Benzylic Bromide (-CH₂Br): This is a highly reactive electrophilic site. The C-Br bond is readily cleaved in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[5] The benzylic position enhances reactivity by stabilizing the transition state. This site is the primary handle for introducing a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions.

  • Aryl Bromide (-Br on ring): This C(sp²)-Br bond is much less reactive towards traditional nucleophilic substitution due to the high energy required to form an aryl cation (Sₙ1 pathway) and steric hindrance preventing backside attack (Sₙ2 pathway).[10] While it can undergo nucleophilic aromatic substitution (SₙAr) under harsh conditions or if strongly activated by electron-withdrawing groups, its primary utility lies in modern organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[11][12][13]

This reactivity differential allows for a two-step functionalization strategy. First, a nucleophile is introduced at the benzylic position under relatively mild conditions. Second, the aryl bromide is modified using a transition-metal-catalyzed cross-coupling reaction.

G cluster_0 Step 1: Nucleophilic Substitution (Su20992) cluster_1 Step 2: Cross-Coupling Reaction start This compound step1_cond Mild Conditions (e.g., R-NH₂, K₂CO₃, MeCN) start->step1_cond Nucleophile (Nuu207B) step1_prod Intermediate 1 (Benzylic position functionalized) step1_cond->step1_prod step2_cond Pd or Cu Catalyst (e.g., Suzuki, Buchwald) step1_prod->step2_cond Coupling Partner step2_prod Final Product (Disubstituted Scaffold) step2_cond->step2_prod

Caption: Selective functionalization workflow for the title compound.

Applications in Pharmaceutical Scaffolding

Building blocks like this compound are crucial for synthesizing complex pharmaceutical intermediates.[8][14][15] By enabling the introduction of a substituted ortho-bromobenzyl motif, it facilitates the construction of scaffolds found in a variety of bioactive molecules, including kinase inhibitors, receptor antagonists, and anti-cancer agents.[3][16] For example, a patent demonstrates the use of this specific reagent (CAS 750585-90-1) in a nucleophilic substitution reaction with potassium carbonate in methanol, highlighting its utility in building larger, drug-like molecules.[17]

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for benzylic bromination.[5][18][19]

  • Materials:

    • Methyl 2-bromo-3-methylbenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS, 1.1 eq)

    • Azobisisobutyronitrile (AIBN, 0.05 eq)

    • Carbon tetrachloride (CCl₄) or a greener alternative like chlorobenzene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-bromo-3-methylbenzoate and the solvent (approx. 0.2 M concentration).

    • Add NBS and AIBN to the solution.

    • Heat the reaction mixture to reflux (approx. 80°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any HBr) and brine.[18]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol describes a typical Sₙ2 reaction at the benzylic position.[16]

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., benzylamine, 1.2 eq)

    • Potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen solvent.

    • Add the primary amine and potassium carbonate to the solution.

    • Stir the reaction mixture vigorously at room temperature. For less reactive amines, gentle heating (40-60°C) may be required.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the desired secondary amine.

Conclusion

This compound stands out as a highly versatile and valuable synthetic intermediate in the field of drug discovery. Its key attribute—the differential reactivity of its benzylic and aryl bromide moieties—provides chemists with a powerful tool for strategic, stepwise molecular elaboration. The robust and well-understood protocols for its synthesis and subsequent functionalization make it an indispensable reagent for creating novel pharmaceutical scaffolds and accelerating structure-activity relationship studies.

References

  • ChemBK. (2024, April 9). methyl 2-bromo-3-methylbenzoate. ChemBK. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. PrepChem.com. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • International Journal of Innovative Science and Research Technology. (2023, April). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJISRT. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved February 3, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved February 3, 2026, from [Link]

  • Chegg.com. (2020, January 22). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Chegg.com. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. NIH. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2019134985A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors. Google Patents.

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"Methyl 2-bromo-3-(bromomethyl)benzoate" as an alkylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-bromo-3-(bromomethyl)benzoate in Heterocyclic Synthesis

Executive Summary

This compound (CAS: 337536-14-8) represents a high-value "linchpin" intermediate for medicinal chemists targeting the isoindolinone scaffold—a pharmacophore prevalent in PARP inhibitors (e.g., Veliparib analogs), antipsychotics, and anti-inflammatory agents.[1] Unlike simple benzyl bromides, this molecule possesses a unique tri-functional substitution pattern : a highly reactive benzylic bromide for alkylation, an adjacent methyl ester for cyclization, and a sterically demanding aryl bromide for late-stage cross-coupling.[1] This guide details the mechanistic rationale and optimized protocols for leveraging this reagent to construct 4-bromo-isoindolin-1-ones, enabling rapid library generation around a privileged core.[1]

Chemical Profile & Reactivity Analysis

This compound acts as a bifunctional electrophile .[1][2] Understanding the hierarchy of reactivity is critical for preventing polymerization and ensuring regioselectivity.[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 337536-14-8
Molecular Weight 307.97 g/mol
Appearance White to off-white crystalline solid
Primary Hazard Skin Corrosion 1B (Alkylating Agent/Lachrymator)
Reactivity Hierarchy (The "Chemoselectivity Map")
  • Site A (Benzylic Bromide): Kinetic Product.[1][2] Reacts rapidly with nucleophiles (

    
     amines, thiols) at 0°C–RT via 
    
    
    
    .[1][2]
  • Site B (Methyl Ester): Thermodynamic Trap. Reacts with the pendant nucleophile (anchored at Site A) to form a 5-membered lactam ring.[1][2]

  • Site C (Aryl Bromide): Latent Handle. Inert to standard alkylation conditions.[1][2] Remains available for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling after cyclization.[1]

ReactivityMap cluster_0 This compound Benzylic Benzylic Bromide (Fast $S_N2$) Ester Methyl Ester (Cyclization Partner) Benzylic->Ester Step 2: Intramolecular Acyl Substitution Isoindolinone 4-Bromo-Isoindolinone Scaffold Ester->Isoindolinone Ring Closure Aryl Aryl Bromide (Latent Handle) Aryl->Isoindolinone Retained Nucleophile Primary Amine (R-NH2) Nucleophile->Benzylic Step 1: Alkylation

Caption: Chemoselectivity map illustrating the sequential activation of reactive sites to form the isoindolinone core.[1]

Application: Synthesis of 4-Bromo-Isoindolinones

The most potent application of this reagent is the "one-pot, two-step" synthesis of N-substituted isoindolinones.[1][2] The presence of the 2-bromo group on the benzene ring is crucial; it sterically biases the conformation to favor cyclization and provides a handle for diversifying the "A-ring" of the drug candidate later.[2]

Mechanistic Insight

The reaction proceeds via an initial


 displacement of the benzylic bromide by the amine.[1][2] The resulting secondary amine is positioned in close proximity to the methyl ester.[1][2] Under basic conditions (or thermal promotion), the amine attacks the ester carbonyl, expelling methanol and closing the lactam ring.[1][2]
Optimized Protocol

Objective: Synthesis of 2-benzyl-4-bromo-isoindolin-1-one. Scale: 1.0 mmol (approx. 308 mg of starting material).[1][2]

Reagents:

  • This compound (1.0 equiv)[1]

  • Benzylamine (1.05 equiv)[1][2]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Acetonitrile (MeCN) [Anhydrous] (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (308 mg, 1.0 mmol) in anhydrous MeCN (8 mL).

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (348 µL, 2.0 mmol) followed by the dropwise addition of Benzylamine (115 µL, 1.05 mmol) diluted in MeCN (2 mL).

    • Note: Dropwise addition prevents bis-alkylation of the amine.[1][2]

  • Alkylation Phase: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 3:1).[1][2] You should observe the disappearance of the starting bromide (

    
    ) and the appearance of the intermediate amino-ester.[1][2]
    
  • Cyclization Phase: Once the starting material is consumed, heat the reaction mixture to 60°C for 4–6 hours.

    • Checkpoint: The intermediate spot will convert to a lower

      
       spot (the lactam).[1][2] If cyclization is slow, add catalytic acetic acid (10 mol%) to activate the ester.[1][2]
      
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexane).

Expected Yield: 75–85% Data Validation:


H NMR should show a characteristic singlet for the benzylic methylene of the isoindolinone ring (

ppm) and loss of the methyl ester singlet (

ppm).[1][2]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Bis-alkylation (Dimer) Amine concentration too low relative to bromide locally.[1]Increase dilution; add amine slowly to bromide solution.
Incomplete Cyclization Steric hindrance from the 2-bromo group.[1][2]Increase temperature to 80°C or switch solvent to DMF; add cat. AcOH.
Hydrolysis of Ester Wet solvent or excessive hydroxide bases.[1][2]Use anhydrous MeCN; use non-nucleophilic bases (DIPEA, Et

N).[1][2]

Advanced Workflow: Late-Stage Diversification

The resulting 4-bromo-isoindolinone is not the final target but a scaffold.[1][2] The 4-bromo position (derived from the 2-bromo benzoate) is now a "hot spot" for Pd-catalyzed cross-coupling, allowing researchers to install biaryl systems common in PARP inhibitors.[1][2]

Workflow Start This compound Step1 Step 1: Cyclization (R-NH2, DIPEA, 60°C) Forms Isoindolinone Core Start->Step1 Intermediate 4-Bromo-Isoindolinone Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Installs Biaryl Motif Intermediate->Step2 Final Functionalized Drug Candidate (e.g., PARP Inhibitor Analog) Step2->Final

Caption: Sequential workflow transforming the starting material into a complex drug candidate via the 4-bromo intermediate.

Safety & Handling Protocols

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.[1][2]

  • Containment: All weighing and transfers must be performed inside a certified chemical fume hood. The bromomethyl group is a potent lachrymator (tear gas agent).[1][2]

  • Decontamination: Spills should be treated immediately with a mixture of dilute ammonia and ethanol to quench the alkylating capability before cleaning.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can hydrolyze the benzylic bromide to the alcohol, deactivating the reagent.[1][2]

References

  • PubChem. (2025).[1][2][3][4][5][6] this compound (CAS 337536-14-8).[1][3] National Library of Medicine.[1][2] [Link][1][2]

  • National Institutes of Health (PMC). (2019).[1][2] Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones. [Link]

  • Google Patents. (2019).[1][2] Process for synthesis of lenalidomide (US10392364B2). [1][2]

Sources

Application Notes and Protocols: Methyl 2-bromo-3-(bromomethyl)benzoate for the Introduction of a Bromomethylphenyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromo-3-(bromomethyl)benzoate, a key reagent for the introduction of the bromomethylphenyl moiety in organic synthesis. The document details the synthesis of this bifunctional molecule, its physicochemical properties, and its application in the alkylation of various nucleophiles. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation to specific research needs. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development who are looking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the Bromomethylphenyl Group

The bromomethylphenyl group is a valuable structural motif in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of a reactive benzylic bromide allows for the facile introduction of a substituted aromatic ring into a target molecule through nucleophilic substitution reactions. This moiety serves as a critical linker and building block in the construction of a wide range of compounds, including potential therapeutic agents. For instance, related bromomethylated aromatic compounds are key intermediates in the synthesis of neuroprotective agents and have been utilized in the development of drugs like lenalidomide.[1][2] The strategic placement of substituents on the aromatic ring, such as the bromo and methyl ester groups in the title compound, allows for further functionalization, making this compound a highly versatile and valuable synthetic tool.

Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₉H₈Br₂O₂Based on chemical structure
Molecular Weight 307.97 g/mol Calculated from the molecular formula[3]
Appearance White to off-white crystalline solid or oilInferred from similar compounds like Methyl 3-(bromomethyl)benzoate[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in waterGeneral property of similar organic esters
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Standard practice for reactive brominated compounds

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Expected signals would include a singlet for the benzylic -CH₂Br protons, a singlet for the methyl ester -OCH₃ protons, and multiplets for the aromatic protons.

  • ¹³C NMR: Distinct signals are expected for the benzylic carbon, the ester carbonyl carbon, the methyl ester carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester, C-Br stretches, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-bromo-3-methylbenzoate.[4] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent.

Reaction Workflow

G cluster_0 Synthesis Workflow start Methyl 2-bromo-3-methylbenzoate reagents NBS, AIBN (or BPO) Solvent (e.g., CCl₄) start->reagents 1. Add reagents reaction Reflux under inert atmosphere with light initiation (optional) reagents->reaction 2. Initiate reaction workup Cooling & Filtration Wash with Na₂S₂O₃ (aq) Organic extraction reaction->workup 3. Quench & Extract purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification 4. Purify product This compound purification->product 5. Isolate product

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • Methyl 2-bromo-3-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-3-methylbenzoate (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Application: Introduction of the Bromomethylphenyl Group via Nucleophilic Substitution

The primary application of this compound is as an alkylating agent to introduce the 2-bromo-3-(methoxycarbonyl)benzyl group onto a variety of nucleophiles. The benzylic bromide is highly reactive towards nucleophilic attack, typically proceeding through an Sₙ2 mechanism.[4]

General Reaction Scheme

G reagent This compound product Alkylated Product (Nu-CH₂-Ph-Br-CO₂Me) reagent->product nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH nucleophile->product base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) base->product

Caption: General scheme for nucleophilic substitution using this compound.

Protocol for N-Alkylation of an Amine

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine, a common transformation in drug discovery.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in DMF dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC.[2]

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Safety and Handling

Bromomethylated aromatic compounds are lachrymatory and skin irritants.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a highly effective bifunctional reagent for the introduction of a bromomethylphenyl group into a variety of molecular scaffolds. Its synthesis via radical bromination is straightforward, and its reactivity as an electrophile in nucleophilic substitution reactions is predictable and efficient. The protocols outlined in this guide provide a solid foundation for the use of this versatile building block in medicinal chemistry and organic synthesis, enabling the construction of novel and complex molecular architectures.

References

  • EvitaChem. (n.d.). Methyl 2-(bromomethyl)-3-methylbenzoate.
  • Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
  • PharmaCompass. (n.d.). The Role of Methyl 2-bromomethylbenzoate in Pharmaceutical Synthesis.
  • Guidechem. (n.d.). What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications?.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • PubChem. (n.d.). Methyl 3-bromo-2-(bromomethyl)benzoate.
  • PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate.
  • ChemSynthesis. (n.d.). methyl 3-(2-bromoethyl)benzoate.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • ResearchGate. (2026). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
  • ChemicalBook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester.
  • Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)benzoate 98%.
  • NIST. (n.d.). Methyl-2-bromobenzoate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-3-(bromomethyl)benzoate. This document is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we will address common challenges and provide actionable solutions to improve the yield and purity of this important synthetic intermediate. The primary synthetic route involves the radical bromination of Methyl 2-bromo-3-methylbenzoate using N-Bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the free-radical bromination of the benzylic methyl group of Methyl 2-bromo-3-methylbenzoate.[1] This reaction, often referred to as a Wohl-Ziegler reaction, typically uses N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert, nonpolar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

Using molecular bromine (Br₂) directly can lead to undesirable side reactions, primarily electrophilic aromatic substitution on the benzene ring.[3] NBS is favored because it provides a low, constant concentration of Br₂ throughout the reaction.[3][4] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step of the radical chain reaction, which minimizes competitive pathways and improves selectivity for benzylic bromination.[5][6]

Q3: What are the main challenges in this synthesis that affect yield?

The primary challenges that can lead to reduced yields include:

  • Incomplete Reactions: The reaction stalls before all the starting material is consumed.

  • Over-bromination: Formation of the di-brominated byproduct, Methyl 2-bromo-3-(dibromomethyl)benzoate.[2]

  • Ring Bromination: Electrophilic addition of bromine to the aromatic ring, creating isomeric byproducts.[2][7]

  • Difficult Purification: Co-elution of the desired product with starting material and byproducts during chromatography.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low to No Conversion of Starting Material

You've set up the reaction, but after several hours, analysis (TLC, GC-MS) shows a significant amount of unreacted Methyl 2-bromo-3-methylbenzoate.

Probable Cause Explanation & Causality Recommended Solution
Inactive Radical Initiator Radical initiators like AIBN and BPO have finite shelf lives and can decompose if stored improperly. Initiation is the crucial first step of the radical chain reaction; without it, the reaction cannot start.Use a fresh bottle of the radical initiator or recrystallize the old initiator. Store initiators in a cool, dark place as recommended by the manufacturer.
Insufficient Initiation Energy Radical initiators require energy (heat or light) to undergo homolytic cleavage and form radicals. If the reaction temperature is too low for the chosen initiator or the light source is too weak, the rate of initiation will be too slow to sustain the chain reaction.Ensure the reaction is heated to the appropriate temperature for your initiator (typically ~70-80 °C for AIBN in CCl₄).[8] If using photo-initiation, use a high-wattage incandescent lamp positioned close to the reaction vessel.[9]
Presence of Radical Inhibitors Oxygen from the air is a common radical inhibitor that can quench the chain reaction. Other impurities in the reagents or solvent can also act as inhibitors.Degas the solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Problem 2: Significant Formation of Di-brominated Byproduct

Your reaction proceeds, but you isolate a substantial amount of what appears to be Methyl 2-bromo-3-(dibromomethyl)benzoate, significantly lowering the yield of the desired mono-brominated product.

Probable Cause Explanation & Causality Recommended Solution
Incorrect Stoichiometry Using more than one equivalent of NBS provides the bromine source for the second bromination to occur. This is a common issue when reactions are pushed for higher conversion without careful control.[2]Use a slight excess but tightly controlled amount of NBS (e.g., 1.05 to 1.1 equivalents). Weigh the reagent carefully.
Prolonged Reaction Time / High Temperature Even with correct stoichiometry, allowing the reaction to proceed for too long after the starting material is consumed can favor the slower, second bromination. High temperatures can also increase the rate of this side reaction.Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, cool the reaction down immediately and begin the workup. Operate at the lowest temperature that allows for a reasonable reaction rate.
Problem 3: Presence of Ring-Brominated Impurities

Analysis of your crude product shows isomers, indicating that bromination has occurred on the aromatic ring in addition to the benzylic position.

Probable Cause Explanation & Causality Recommended Solution
Polar or Protic Solvent Solvents like alcohols or acetic acid can promote ionic pathways, favoring electrophilic aromatic substitution over the desired radical mechanism.Use a non-polar aprotic solvent. Carbon tetrachloride (CCl₄) is classic, but due to its toxicity, alternatives like cyclohexane or chlorobenzene are often used.[1][7]
Accumulation of HBr High concentrations of HBr can contribute to an ionic mechanism, leading to ring bromination. The purpose of NBS is to keep Br₂ and HBr concentrations low.Ensure your NBS is of high purity. Impurities can sometimes accelerate decomposition and byproduct formation. Adding a non-nucleophilic base like calcium carbonate can scavenge excess acid but may complicate the reaction.
Problem 4: Difficulty in Product Purification

The crude product is an oily mixture, and standard silica gel chromatography fails to provide a clean separation of the desired product from the starting material and/or byproducts.

Probable Cause Explanation & Causality Recommended Solution
Similar Polarity of Components The starting material, desired product, and over-brominated byproduct often have very similar polarities, leading to co-elution on standard silica gel.[7]Recrystallization: This is often the most effective method. Try recrystallizing the crude oil from a solvent system like a mixture of hexane and ethyl acetate (e.g., 8:1) or diethyl ether and hexane.[7][9] Alternative Chromatography: If recrystallization is not effective, consider using a different stationary phase. Neutral alumina has been reported to resolve ring-brominated impurities more effectively than silica gel.[7]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield of Desired Product Check_Conversion Analyze Crude Reaction Mixture (TLC/GC) Is starting material present? Start->Check_Conversion Check_Byproducts Are major byproducts present? Check_Conversion->Check_Byproducts No Low_Conversion Problem: Incomplete Reaction Check_Conversion->Low_Conversion Yes Byproducts_Present Problem: Byproduct Formation Check_Byproducts->Byproducts_Present Yes Cause_Initiator Cause: Inactive Initiator / Insufficient Energy Low_Conversion->Cause_Initiator Cause_Inhibitor Cause: Radical Inhibitors (e.g., O₂) Low_Conversion->Cause_Inhibitor Solution_Initiator Solution: Use fresh initiator, check temp/light source Cause_Initiator->Solution_Initiator Solution_Inhibitor Solution: Degas solvent, use inert atmosphere Cause_Inhibitor->Solution_Inhibitor Identify_Byproduct Identify Byproduct: Di-brominated or Ring-brominated? Byproducts_Present->Identify_Byproduct Dibrominated Di-brominated Byproduct Identify_Byproduct->Dibrominated Di-brominated Ring_Brominated Ring-brominated Byproduct Identify_Byproduct->Ring_Brominated Ring-brominated Cause_Stoichiometry Cause: Excess NBS / Long reaction time Dibrominated->Cause_Stoichiometry Cause_Solvent Cause: Polar solvent / HBr accumulation Ring_Brominated->Cause_Solvent Solution_Stoichiometry Solution: Use 1.05 eq. NBS, monitor reaction closely Cause_Stoichiometry->Solution_Stoichiometry Solution_Solvent Solution: Use non-polar solvent (e.g., Cyclohexane) Cause_Solvent->Solution_Solvent

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chemical intermediate. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?

The most prevalent and efficient method is the free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-bromo-3-methylbenzoate. This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source in an inert solvent, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, or by photochemical means (UV light).[1][2][3]

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?

Using elemental bromine (Br₂) directly can lead to a high concentration of both Br₂ and its byproduct, hydrogen bromide (HBr).[3][4] These conditions favor a competing reaction pathway: electrophilic aromatic substitution, which results in bromination of the benzene ring instead of the desired benzylic position.[1] NBS is the reagent of choice because it provides a low, constant concentration of bromine radicals, which selectively abstract a benzylic hydrogen, thus minimizing ionic side reactions.[1][3][4]

Q3: What is the function of the radical initiator or UV light?

The reaction proceeds via a free-radical chain mechanism.[5] The role of a radical initiator (like AIBN) or UV light is to provide the initial energy to homolytically cleave the bromine-bromine bond (in the trace Br₂ present) or the nitrogen-bromine bond in NBS, generating the initial bromine radical (Br•) required to start the chain reaction.[6][7]

Q4: What are the most common impurities I should anticipate?

The primary impurities are typically unreacted starting material, the overbrominated product (Methyl 2-bromo-3-(dibromomethyl)benzoate), and isomers resulting from bromination on the aromatic ring.[8] The presence and proportion of these depend heavily on the reaction conditions.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed to its root cause, with actionable solutions provided.

Problem 1: Over-bromination leading to Methyl 2-bromo-3-(dibromomethyl)benzoate.

Q: My mass spectrometry and NMR data suggest the formation of a significant amount of a dibrominated byproduct. How can I prevent this?

A: The formation of the dibrominated product, Methyl 2-bromo-3-(dibromomethyl)benzoate, is a classic case of over-reaction. The benzylic protons of your desired product are also susceptible to radical abstraction and subsequent bromination.

Causality: This side reaction becomes significant when the concentration of the brominating agent is too high relative to the starting material, or if the reaction is allowed to proceed for too long after the starting material has been consumed. The presence of electronegative substituents on the aromatic ring can sometimes hinder the reaction, leading to poor yields if conditions are not optimized.[9]

Solutions & Protocols:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. An excess of NBS should be avoided. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the reaction to completion without significant over-bromination.

  • Slow Reagent Addition: If you are conducting the reaction at an elevated temperature, add the NBS in portions over several hours.[10] This maintains a low concentration of the brominating agent throughout the reaction, favoring mono-bromination.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] Quench the reaction as soon as the starting material is consumed to prevent further reaction with the product.

ParameterRecommended ConditionRationale
NBS Equiv. 1.05 - 1.1Minimizes over-bromination.
Initiator Equiv. 0.01 - 0.05 (catalytic)Sufficient to initiate the chain reaction.
Temperature 70-100°C (solvent dependent)Balances reaction rate and selectivity.[9]
Monitoring TLC/HPLC every 30-60 minPrevents running the reaction too long.[9]
Problem 2: Electrophilic Aromatic Substitution (Ring Bromination).

Q: My crude product contains isomers that I suspect are from bromination on the aromatic ring. Why does this happen and how can it be stopped?

A: Ring bromination is an electrophilic substitution reaction that competes with the desired radical pathway. This side reaction is a strong indicator that your reaction conditions are favoring ionic mechanisms.

Causality: This issue arises from the buildup of molecular bromine (Br₂) and hydrogen bromide (HBr), which can act as an electrophile and a catalyst, respectively.[1][4] Using freshly recrystallized NBS is crucial, as older NBS can contain adsorbed Br₂ and HBr, which promote this side reaction.[11]

Solutions & Protocols:

  • Reagent Purity: Use high-purity, freshly recrystallized NBS to minimize initial Br₂ and HBr concentrations.

  • Inert Solvent Choice: Utilize non-polar, aprotic solvents like chlorobenzene or acetonitrile.[9] Avoid solvents that can participate in or promote ionic reactions. Carbon tetrachloride was historically used but is now largely phased out due to toxicity.[3]

  • Maintain Low Bromine Concentration: The fundamental principle of the Wohl-Ziegler reaction is to keep the Br₂ concentration extremely low.[3] This is naturally achieved by using NBS, which generates Br₂ in situ at a slow rate.[3] Avoid adding any elemental bromine to "kick-start" the reaction unless you have a validated protocol that requires it.[9]

Diagram: Competing Reaction Pathways

The following diagram illustrates the divergence between the desired radical pathway and the problematic ionic pathway.

G cluster_0 Reaction Conditions cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Start Methyl 2-bromo-3-methylbenzoate + NBS Initiator Initiator Start->Initiator Ionic Ionic Start->Ionic Radical Benzylic Radical (Resonance Stabilized) Product This compound Radical->Product + Br• Dibromo Over-bromination (Further Radical Reaction) Radical->Dibromo Excess NBS Initiator->Radical H• abstraction Ring Ring Bromination (Electrophilic Substitution) Ionic->Ring

Caption: Divergence of radical vs. ionic pathways in benzylic bromination.

Problem 3: Incomplete Reaction or Low Yield.

Q: I've run the reaction for the prescribed time, but my starting material is largely unconsumed. What went wrong?

A: Low conversion is often traced back to issues with the radical initiation step or the presence of radical inhibitors.

Causality: The radical chain reaction is sensitive to impurities. Oxygen, for instance, is a diradical and can act as a radical scavenger, terminating the chain reaction. The radical initiator may also be old or decomposed, rendering it ineffective. Furthermore, certain substituents on the aromatic ring, such as nitro or carboxyl groups, are strongly deactivating and can hinder the reaction, requiring more forceful conditions or longer reaction times.[9][12]

Solutions & Protocols:

  • De-gas the Solvent: Before starting the reaction, bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the reaction.

  • Verify Initiator Activity: Use a fresh bottle of AIBN or benzoyl peroxide. If using an older bottle, it may be necessary to recrystallize it.

  • Incremental Initiator Addition: For sluggish reactions, adding a small, fresh portion of the radical initiator midway through the reaction can help restart a stalled chain process.

  • Optimize Temperature: Ensure the reaction temperature is appropriate for the chosen initiator. AIBN, for example, has a 10-hour half-life of around 65°C, so running the reaction significantly below this temperature will result in a very slow rate of initiation.

Experimental Protocols
Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing common side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add Methyl 2-bromo-3-methylbenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., chlorobenzene, 5-10 mL per gram of starting material) that has been de-gassed with nitrogen for 20 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90°C) under a positive pressure of nitrogen.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., using an 8:1 hexane/ethyl acetate eluent).[8] The reaction is typically complete in 2-6 hours.[9]

  • Workup:

    • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the solid succinimide and wash it with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium bisulfite solution (to quench any remaining bromine), water, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Column Chromatography

While recrystallization can be effective, co-eluting isomeric byproducts can make it challenging.[8] Column chromatography on neutral alumina has been shown to be effective in separating ring-brominated impurities.[8]

G cluster_workflow Purification Workflow start Crude Product prep_col Prepare Neutral Alumina Column (Activity III, packed with Hexane) start->prep_col load Load Crude Product (dissolved in minimal DCM or adsorbed onto silica) prep_col->load elute1 Elute with Hexane load->elute1 collect1 Collect Fractions: Ring-Brominated Impurities (Higher Rf) elute1->collect1 elute2 Gradient Elution: 0% -> 10% Ethyl Acetate in Hexane elute1->elute2 collect2 Collect Fractions: Desired Product (Lower Rf) elute2->collect2 end_node Pure Product collect2->end_node

Caption: Workflow for purification using neutral alumina chromatography.

  • Adsorbent Preparation: Prepare a slurry of neutral alumina (Activity III) in hexane.

  • Column Packing: Pack a chromatography column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution:

    • Begin eluting with 100% hexane. The less polar, ring-brominated impurities will elute first.[8]

    • Gradually increase the polarity of the eluent, moving to a 10% ethyl acetate in hexane mixture.

    • The desired product, this compound, will elute in these more polar fractions.[8]

  • Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

References
  • EvitaChem. (n.d.). Buy Methyl 2-(bromomethyl)-3-methylbenzoate (EVT-8648882).
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
  • Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction.
  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • ChemicalBook. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate.
  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds.
  • Chad's Prep. (n.d.). Allylic and Benzylic Bromination with NBS.
  • ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews.
  • Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Wikipedia. (n.d.). N-Bromosuccinimide.

Sources

Technical Support Center: Troubleshooting Methyl 2-bromo-3-(bromomethyl)benzoate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of performing a Suzuki-Miyaura cross-coupling on Methyl 2-bromo-3-(bromomethyl)benzoate . This substrate presents a classic "Selectivity vs. Reactivity" conflict.[1] You are attempting to couple a sterically hindered aryl bromide (Position 2) while preserving a highly reactive benzylic bromide (Position 3) that is prone to nucleophilic attack and competing oxidative addition.[1]

Successful execution requires a precise balance of catalyst activity (to overcome steric hindrance at the aryl site) and basic mildness (to prevent decomposition of the benzylic site).

Part 1: The Core Challenge (The "Bifunctional Trap")

Before troubleshooting, you must visualize the competing pathways. Your substrate has two electrophilic sites:[1]

  • Site A (Aryl Bromide): The desired coupling partner.[1] It is sterically crowded by the adjacent ester (C1) and bromomethyl (C3) groups.[1]

  • Site B (Benzylic Bromide): The liability.[1][2][3] It is highly susceptible to

    
     attack by bases (forming alcohols/ethers) and can undergo competing oxidative addition to form unwanted benzylic coupling products.[1]
    
Visualizing the Conflict

ReactionPathways Substrate Methyl 2-bromo-3- (bromomethyl)benzoate Pd_Cycle Pd(0) Catalyst (Oxidative Addition) Substrate->Pd_Cycle Sterically Hindered (Slow) Substrate->Pd_Cycle Competing Oxidative Addition Base Base (Nucleophile) Substrate->Base Direct SN2 Attack (Fast) Product_A DESIRED PRODUCT (Aryl-Coupled) Pd_Cycle->Product_A + Boronic Acid (Suzuki) Side_C SIDE PRODUCT 2 (Benzylic Coupling) Pd_Cycle->Side_C Side_B SIDE PRODUCT 1 (Benzylic Substitution) (Ether/Alcohol) Base->Side_B

Figure 1: Reaction landscape showing the competition between the desired hindered aryl coupling and the facile benzylic side reactions.

Part 2: Troubleshooting Modules

Module A: "My reaction is stalled or conversion is <20%."

Diagnosis: Steric Deactivation.[1] The 2-bromo position is flanked by an ester and a bromomethyl group.[1] Standard catalysts like


 (Tetrakis) are often too bulky and insufficiently active to insert into this crowded C-Br bond efficiently before the catalyst deactivates.[1]

Solution: Switch to Buchwald Ligands. You need a ligand that is electron-rich (to facilitate oxidative addition) but structurally designed to handle sterics.[1][4]

  • Recommendation: Use SPhos or XPhos with a Pd(0) source like

    
    .[1]
    
  • Why? SPhos creates a highly active monoligated Pd species that is small enough to access the hindered site but electron-rich enough to drive the reaction [1, 5].[1]

Module B: "I am losing the benzylic bromide (forming an alcohol or ether)."

Diagnosis: Base-Mediated Hydrolysis (


).[1]
The benzylic bromide is an excellent electrophile.[1] If you use aqueous bases (e.g., 

in

) or nucleophilic bases (e.g., NaOMe), the base will attack the benzylic carbon, displacing the bromide.

Solution: Anhydrous, Non-Nucleophilic Conditions.[1]

  • Base: Switch to anhydrous

    
      (finely ground) or CsF .[1]
    
  • Solvent: Use strictly anhydrous Toluene or 1,4-Dioxane .[1] Avoid alcohols (MeOH, EtOH) entirely.[1]

  • Why?

    
     has low solubility in organic solvents, creating a "heterogeneous base" system.[1] This provides enough basicity for the Suzuki transmetallation step (on the boronic acid) but keeps the concentration of dissolved base low, minimizing direct attack on the benzylic bromide [2].
    
Module C: "I see 'homocoupling' or polymerization."

Diagnosis: Benzylic Cross-Reactivity.[1][3][5] If the catalyst is not specific enough, it may insert into the benzylic C-Br bond. This can lead to self-coupling of the substrate or polymerization.[1]

Solution: Temperature Control & Boronic Acid Excess.[1]

  • Protocol: Do not overheat. Keep the reaction at 60–80°C . Higher temperatures (>100°C) promote benzylic activation.[1]

  • Stoichiometry: Use a slight excess of Boronic Acid (1.2–1.5 equiv) to ensure the transmetallation is faster than any competing side reaction.[1]

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize chemoselectivity for the Aryl Bromide .[1]

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: SPhos (4-8 mol%) (Ratio Pd:Ligand 1:2)[1]

  • Base: Anhydrous

    
     (3.0 equiv)[1]
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon, mix

    
     and SPhos in a small amount of anhydrous Toluene. Stir for 15 minutes at room temperature. This ensures the active catalytic species is formed before it sees the reactive substrate.
    
  • Reaction Setup: In a separate Schlenk tube, add the Substrate, Boronic Acid, and finely ground

    
    .
    
  • Combination: Add the remaining Toluene to the solids, then transfer the pre-formed Catalyst/Ligand solution to the tube via syringe.

  • Degassing: Sparge with Argon for 5-10 minutes (or freeze-pump-thaw). Oxygen kills the electron-rich SPhos ligand.[1]

  • Heating: Heat to 80°C . Monitor by HPLC/UPLC after 2 hours.

    • Note: Do not exceed 12 hours.[1] Extended times increase benzylic degradation.[1]

  • Workup: Filter through a pad of Celite (to remove phosphate salts) and concentrate. Avoid aqueous washes if possible to prevent late-stage hydrolysis of the benzylic bromide.[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your experiment.

TroubleshootingTree Start Analyze Crude Reaction Mixture (LCMS / NMR) Q1 Is the Starting Material (SM) consumed? Start->Q1 Q2 Is the Benzylic Br intact? Q1->Q2 Yes Issue_LowConv Issue: Low Conversion (SM remains) Q1->Issue_LowConv No Result_Ideal Success: Aryl Coupling Observed Q2->Result_Ideal Yes Issue_Hydrolysis Issue: Benzylic -OH/-OR (Hydrolysis) Q2->Issue_Hydrolysis No (Alcohol/Ether found) Issue_WrongSite Issue: Benzylic Coupling (Regio-error) Q2->Issue_WrongSite No (Wrong C-C bond) Sol_LowConv Action: 1. Switch to SPhos/XPhos 2. Increase Temp to 80°C 3. Check Boronic Acid Purity Issue_LowConv->Sol_LowConv Sol_Hydrolysis Action: 1. Use Anhydrous K3PO4 2. Switch solvent to Toluene 3. Remove water/alcohols Issue_Hydrolysis->Sol_Hydrolysis Sol_WrongSite Action: 1. Lower Temp (<60°C) 2. Reduce reaction time 3. Use sterically bulkier ligand Issue_WrongSite->Sol_WrongSite

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

Part 5: Comparative Data: Base & Solvent Effects

The following table summarizes the expected impact of different conditions on the stability of the benzylic bromide moiety during the coupling reaction [4, 6].

Base SystemSolventBenzylic StabilityAryl Coupling RateRecommendation

(anhydrous)
Toluene High High Recommended

THFHighModerateAlternative

(aq)
THF/WaterLow (Hydrolysis)ModerateAvoid

DMFLow (Elimination)HighAvoid

/ Organic Bases
TolueneLow (Quaternization)LowAvoid

References

  • Barder, T. E., et al. (2005).[1][6] "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society.[1][6]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]

  • Tang, W., et al. (2014).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition. [1]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [1]

  • Imao, D., et al. (2012).[1] "Cross Coupling Reactions of Benzylic Bromides." The Journal of Organic Chemistry. [1]

Sources

Technical Support Center: Alkylation Protocols for Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-BENZ-002 Subject: Optimization of Reaction Conditions for Sterically Congested Benzylic Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with Methyl 2-bromo-3-(bromomethyl)benzoate (CAS: 1129-28-8 or related derivatives).[1] This is a high-value bifunctional intermediate, often utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and isoindolinone scaffolds.[1]

The Core Challenge: Unlike simple benzyl bromides, your substrate possesses a 2-bromo substituent .[1] This atom exerts significant steric pressure on the adjacent bromomethyl group (position 3) and the ester group (position 1). Standard alkylation protocols (SN2) often fail or proceed sluggishly because the nucleophile's trajectory is physically blocked by the large bromine atom (Van der Waals radius ~1.85 Å).

This guide replaces generic "textbook" advice with field-proven protocols optimized for this specific, crowded electrophile.

Module 1: Solvent Selection & Reaction Environment

Q: My reaction is stalling at 50% conversion. I am using Toluene. What is wrong?

A: Toluene is too non-polar for this specific substrate.[1] The alkylation of benzylic bromides is an SN2 reaction .[1] To overcome the steric barrier of the ortho-bromo group, you need a solvent that stabilizes the transition state and enhances the nucleophilicity of your attacking species.

Recommended Solvents:

  • Acetonitrile (MeCN): The gold standard.[1] It offers a high dielectric constant (

    
    ) to support the polar transition state but does not solvate anions as strongly as protic solvents, leaving your nucleophile "naked" and reactive.
    
  • DMF or NMP: Use these if your nucleophile (e.g., a salt like potassium phthalimide or an amino-glutarimide) has poor solubility in MeCN.[1] Warning: DMF can decompose to dimethylamine at high temperatures (

    
    C), which will react with your benzylic bromide to form a dimethylamine impurity.[1]
    
  • THF: Acceptable for highly reactive nucleophiles, but often too slow for this crowded substrate.[1]

Critical Parameter: Water Content

  • Target:

    
     H₂O (Karl Fischer).
    
  • Reasoning: The methyl ester at position 1 is susceptible to hydrolysis.[2] Under basic alkylation conditions, even trace water will generate the carboxylic acid (this compound

    
     Acid derivative), which kills the reaction by protonating your nucleophile.[1]
    
SolventPolarity (Dielectric)SuitabilityRisk Factor
MeCN High (37.[1]5)Optimal Low; easy workup.[1]
DMF High (36.[1]7)GoodHigh; difficult removal, amine impurities.[1]
Toluene Low (2.[1]38)PoorVery slow reaction rates.[1]
Acetone Medium (20.[1]7)ModerateReacts with amines (Schiff base).[1]
Module 2: Base Selection & Stoichiometry

Q: Can I use Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) to speed up the reaction?

A: NO. Using strong alkoxides (NaOMe) will cause transesterification or saponification of the methyl ester.[1] Using NaH is risky because the benzylic protons are slightly acidic; you risk forming a carbene or promoting elimination/polymerization side reactions.[1]

The Protocol: Use a mild, non-nucleophilic base .[1] The goal is to neutralize the HBr generated during alkylation without attacking the ester or the benzylic bromide.

  • DIPEA (N,N-Diisopropylethylamine):

    • Type: Organic, Homogeneous.[1]

    • Why: The isopropyl groups prevent the nitrogen from acting as a nucleophile (it won't attack the benzylic position). It is soluble in MeCN/DMF.[1]

    • Stoichiometry: 1.2 – 1.5 equivalents relative to the nucleophile.[1]

  • Potassium Carbonate (K₂CO₃):

    • Type: Inorganic, Heterogeneous.[1]

    • Why: Cheap and effective.[1] Requires vigorous stirring.[1]

    • Optimization: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq).[1] This generates the benzylic iodide in situ (Finkelstein reaction).[1] The iodide is a better leaving group than bromide, accelerating the SN2 attack in this crowded environment.

Module 3: Temperature & Kinetics (The "Ortho-Effect")

Q: I am running this at Room Temperature (RT) and seeing no product after 24 hours. Is the starting material bad?

A: The starting material is likely fine; the temperature is too low. The 2-bromo substituent creates a "kinetic wall."[1] The activation energy (


) for the nucleophile to access the benzylic carbon is significantly higher than in the un-substituted analog.
  • Standard Protocol: Heat to 45°C – 60°C .

  • Warning: Do not exceed 80°C. At high temperatures, the benzylic bromide can undergo thermal elimination or radical dimerization (Wurtz-type coupling), leading to complex tar formation.[1]

Visualizing the Challenge

The following diagram illustrates the reaction pathway and the specific steric blockages caused by the 2-bromo group.

ReactionPathway cluster_conditions Optimization Keys Substrate This compound (Sterically Crowded) TransitionState Transition State (High Energy Barrier due to 2-Br) Substrate->TransitionState + Nucleophile + Heat (50°C) Side_Hydrolysis Side Product: Hydrolyzed Ester/Alcohol Substrate->Side_Hydrolysis + H2O / Strong Base Side_Dimer Side Product: Dimerization Substrate->Side_Dimer Excess Heat (>80°C) Product Alkylated Product (Target) TransitionState->Product S_N2 Substitution Solvent Solvent: MeCN (Polar Aprotic) Base Base: DIPEA (Non-nucleophilic)

Figure 1: Reaction pathway showing the high-energy transition state caused by steric hindrance and potential side reactions.

Troubleshooting Guide

Use this logic flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield / Incomplete Conversion CheckTLC Check TLC/HPLC: Is Starting Material (SM) remaining? Start->CheckTLC SM_Remains Yes, SM Remains CheckTLC->SM_Remains SM_Gone No, SM Consumed CheckTLC->SM_Gone CheckTemp Check Temperature: Is T < 40°C? SM_Remains->CheckTemp CheckImpurities Identify Impurity SM_Gone->CheckImpurities CheckSolubility Check Solubility: Is Nucleophile dissolved? CheckTemp->CheckSolubility No IncreaseTemp Action: Heat to 50-60°C (Overcome Sterics) CheckTemp->IncreaseTemp Yes ChangeSolvent Action: Switch to DMF or Add NaI Catalyst CheckSolubility->ChangeSolvent Hydrolysis Impurity: Acid/Alcohol (Hydrolysis) CheckImpurities->Hydrolysis Unknown Impurity: Complex Mix (Decomposition) CheckImpurities->Unknown DrySolvent Action: Dry Solvent (KF < 0.05%) Switch Base to DIPEA Hydrolysis->DrySolvent LowerTemp Action: Reduce Temp Check Radical Scavengers Unknown->LowerTemp

Figure 2: Decision tree for troubleshooting reaction failures.

Standard Operating Procedure (SOP): Optimized Alkylation

Objective: Alkylation of this compound with a generic amine nucleophile (R-NH₂).[1]

  • Preparation:

    • Dry all glassware in an oven (

      
      C) for 2 hours.
      
    • Purge reaction vessel with Nitrogen or Argon.[1]

  • Dissolution:

    • Charge This compound (1.0 eq) into the flask.

    • Add Anhydrous Acetonitrile (10 mL per gram of substrate).[1]

    • Note: If the substrate does not dissolve, mild warming (30°C) is acceptable.[1]

  • Nucleophile Addition:

    • Add the Nucleophile (1.05 – 1.1 eq).[1]

    • Add DIPEA (1.5 eq) dropwise via syringe.[1]

    • Optional: Add NaI (0.1 eq) if the nucleophile is known to be sluggish.[1]

  • Reaction:

    • Heat the mixture to 55°C .

    • Monitor by HPLC/TLC every 2 hours.[1]

    • Endpoint: >95% consumption of the benzylic bromide.[1][3]

  • Workup:

    • Cool to Room Temperature.[1][2]

    • Concentrate solvent in vacuo.[1]

    • Redissolve residue in Ethyl Acetate.[1]

    • Wash with 0.5M HCl (to remove excess DIPEA and unreacted amine).[1]

    • Wash with Brine, Dry over MgSO₄, Filter, and Concentrate.[1]

References
  • Muller, G. W., et al. (2019).[1] Process for synthesis of lenalidomide. US Patent 10,392,364 B2.[1] Link

    • Relevance: Describes the bromination and subsequent alkylation conditions for similar benzoate intermedi
  • Rüedi, G., et al. (2011).[1] Method for producing 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. WO Patent 2011/050962.[1][4] Link

    • Relevance: details the cyclization/alkylation of bromomethyl benzo
  • BenchChem Technical Data. Methyl 3-(bromomethyl)benzoate Reactivity Profile. Link[1]

    • Relevance: General physicochemical properties and handling of bromomethyl benzoates.[1][5]

  • Chemistry LibreTexts. Steric Hindrance in Nucleophilic Substitution. Link[1]

    • Relevance: Mechanistic grounding for the "Ortho-Effect" and retardation of SN2 rates.[1]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the bifunctional substrate, Methyl 2-bromo-3-(bromomethyl)benzoate. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to help you achieve your desired synthetic outcomes with this versatile building block.

The unique structure of this compound, possessing both an aryl bromide (a C(sp²)-Br bond) and a benzylic bromide (a C(sp³)-Br bond), presents a distinct chemoselectivity challenge. Understanding the principles that govern the reactivity of these two sites is paramount to successful catalyst selection and reaction design. This guide is structured in a question-and-answer format to directly address the common issues and inquiries that arise during experimentation.

Frequently Asked Questions (FAQs)

Catalyst Selection & Selectivity

Q1: I want to perform a Suzuki-Miyaura coupling with this compound. Which bromine is more reactive, and how can I control the selectivity?

A1: This is a critical question. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step.[1] Generally, the C(sp³)-Br bond of a benzylic bromide is more reactive towards oxidative addition than the C(sp²)-Br bond of an aryl bromide.[2] This is due to the lower bond dissociation energy of the C(sp³)-Br bond and the ability of the benzylic system to stabilize the transition state.

Therefore, without careful catalyst and condition selection, you are likely to observe preferential coupling at the benzylic position.

To achieve selective coupling at the aryl bromide position , you need to choose a catalyst system that favors the activation of the C(sp²)-Br bond. This can often be achieved by using:

  • Bulky electron-rich phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the oxidative addition of the less reactive aryl bromide. The steric bulk of these ligands can disfavor the approach to the more accessible benzylic bromide.

  • Lower reaction temperatures: Running the reaction at a lower temperature can often enhance selectivity, favoring the kinetically slower but thermodynamically more stable C-C bond formation at the aryl position.

For selective coupling at the benzylic bromide position , you can often use more traditional palladium catalysts under milder conditions:

  • Less sterically demanding phosphine ligands: Ligands like triphenylphosphine (PPh₃) are often sufficient for coupling at the more reactive benzylic position.

  • Lower catalyst loading: Since the benzylic bromide is more reactive, a lower concentration of the active Pd(0) catalyst may be sufficient, potentially minimizing side reactions at the aryl position.

Q2: Can I achieve selective Sonogashira or Heck coupling with this substrate?

A2: Yes, selective Sonogashira and Heck couplings are also achievable, and the same general principles of reactivity apply.

  • For Sonogashira coupling: To favor reaction at the aryl bromide, you will likely need to employ more robust catalyst systems, potentially with bulky electron-rich ligands, and possibly higher temperatures. For selective coupling at the benzylic position, milder conditions with a standard catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst should be effective. It's important to note that copper-free Sonogashira conditions might offer different selectivity profiles.[3]

  • For Heck coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene.[4] While Heck-type reactions with benzylic halides are known, they can be prone to side reactions like β-hydride elimination if the coupling partner and conditions are not chosen carefully.[5] To achieve selective arylation, standard Heck conditions with a suitable phosphine ligand should be effective. For a Heck-type reaction at the benzylic position, careful optimization of the base and temperature will be crucial to avoid unwanted side reactions.

Troubleshooting Common Issues

Q3: I am getting a mixture of mono- and di-coupled products. How can I improve the selectivity for mono-arylation at the C(sp²)-Br position?

A3: This is a common challenge with polyhalogenated substrates.[6] To enhance mono-selectivity at the aryl bromide:

  • Control Stoichiometry: Use the boronic acid (or other coupling partner) as the limiting reagent (e.g., 0.95 equivalents). This will statistically favor mono-coupling.

  • Lower Catalyst Loading: A lower catalyst concentration can sometimes favor the less reactive site and reduce the likelihood of a second coupling event.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. A weaker base (e.g., K₂CO₃ or Cs₂CO₃) may slow down the catalytic cycle enough to allow for isolation of the mono-coupled product. Stronger bases can accelerate the reaction and lead to di-substitution.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF), to find the optimal balance for your desired outcome.[7]

Q4: My reaction is sluggish, and I'm observing starting material decomposition. What could be the cause?

A4: Sluggish reactions and decomposition can stem from several factors:

  • Inhibiting Side Reactions: Benzylic bromides can undergo nucleophilic substitution with certain bases or solvents, leading to decomposition. Consider using a non-nucleophilic, sterically hindered base.

  • Homocoupling of the Boronic Acid: This side reaction consumes your coupling partner and can be promoted by the presence of oxygen or high temperatures. Thorough degassing and running the reaction at the lowest effective temperature can help.

Q5: I am trying to couple at the benzylic position, but I am getting a significant amount of reduced product (de-bromination). How can I prevent this?

A5: Reduction of the benzylic bromide is a common side reaction, often proceeding through a β-hydride elimination pathway after oxidative addition if a suitable β-hydrogen is available on the organometallic coupling partner. To minimize this:

  • Choose the Right Coupling Partner: For Suzuki reactions, consider using arylboronic acids or esters that lack β-hydrogens.

  • Ligand Selection: Bulky phosphine ligands can sometimes suppress β-hydride elimination by sterically hindering the formation of the required planar intermediate.

  • Temperature Control: Lowering the reaction temperature can often disfavor the elimination pathway.

Experimental Protocols & Data

Table 1: Recommended Catalyst Systems for Selective Cross-Coupling of this compound
Target PositionCoupling TypePalladium Pre-catalystLigandBaseSolventTemperature (°C)Notes
Aryl Bromide Suzuki-MiyauraPd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110Bulky ligands are key to favoring the less reactive aryl bromide.
Benzylic Bromide Suzuki-MiyauraPd(PPh₃)₄None (or excess PPh₃)K₂CO₃THF/H₂O or DMFRoom Temp - 60Milder conditions are generally sufficient for the more reactive benzylic bromide.[8]
Aryl Bromide SonogashiraPdCl₂(PPh₃)₂PPh₃Et₃NTHF or DMF60-80Copper(I) iodide co-catalyst is typically used.
Benzylic Bromide SonogashiraPd(PPh₃)₄NoneEt₃NTHFRoom Temp - 50Milder conditions to favor the more reactive site.
Aryl Bromide HeckPd(OAc)₂P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120Standard Heck conditions are generally selective for the aryl halide.

Visualizing the Process: Mechanisms and Workflows

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² caption Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield or No Reaction

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Check Catalyst Activity - Use fresh pre-catalyst - Ensure inert atmosphere Start->Check_Catalyst Check_Reagents Verify Reagent Purity - Degas solvents - Check boronic acid quality - Use anhydrous base if needed Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions - Increase temperature - Screen different bases/solvents Check_Catalyst->Optimize_Conditions Check_Reagents->Optimize_Conditions Side_Reactions Investigate Side Reactions - Check for homocoupling - Look for decomposition products Optimize_Conditions->Side_Reactions Success Improved Yield Side_Reactions->Success

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Molander, G. A.; Maurice, J. P. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 2005 , 70 (15), 6061–6063. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

Sources

Managing impurities in "Methyl 2-bromo-3-(bromomethyl)benzoate" starting material

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-bromo-3-(bromomethyl)benzoate .

This compound is a highly reactive electrophile, structurally analogous to key intermediates used in the synthesis of immunomodulatory imide drugs (e.g., Lenalidomide analogs).[1][2] Its synthesis via Wohl-Ziegler bromination is prone to specific impurity profiles that require rigorous control.[1][2]

Status: Operational | Tier: Level 3 (Process Chemistry)

Module 1: Impurity Profiling & Diagnostics

Objective: Accurately identify and quantify the three Critical Quality Attribute (CQA) impurities associated with this starting material.

The "Big Three" Impurities

In the radical bromination of Methyl 2-bromo-3-methylbenzoate, the reaction mixture invariably contains a statistical distribution of the following:

ComponentStructure CodeOriginDetection (1H NMR, CDCl3)Relative Polarity (HPLC)
Starting Material (SM) Imp-A Incomplete conversionSinglet ~2.4–2.5 ppm (3H, Ar-CH 3)Medium
Target Product Prod-B Desired Mono-brominationSinglet ~4.6–4.8 ppm (2H, Ar-CH 2Br)Medium-Low
Gem-Dibromide Imp-C Over-bromination (Critical)Singlet ~6.6–7.0 ppm (1H, Ar-CH Br2)Low (Lipophilic)
Alcohol Imp-D Hydrolysis (Moisture)Singlet ~4.7 ppm (2H) + Broad OHHigh (Elutes Early)

Technical Note: The chemical shift of the benzylic protons is the most reliable IPC (In-Process Control) method.[1][2] HPLC can be misleading as Imp-A and Prod-B often have similar retention times on C18 columns due to the trade-off between the polarity of the C-Br bond and the lipophilicity of the bromine atom.[1][2]

Diagnostic Decision Tree (Graphviz)

ImpurityDiagnostics Start IPC Sample Analysis CheckNMR Check 1H NMR (Benzylic Region) Start->CheckNMR Signal_CH3 Signal at ~2.4 ppm (Methyl) CheckNMR->Signal_CH3 Detected Signal_CHBr2 Signal at ~6.8 ppm (Methine) CheckNMR->Signal_CHBr2 Detected Signal_CH2OH Signal at ~4.7 ppm (Shifted from Prod) CheckNMR->Signal_CH2OH Detected Action_SM Issue: Under-reaction Action: Check Initiator/Temp Signal_CH3->Action_SM Action_DiBr Issue: Over-reaction Action: Stop; Recrystallize Signal_CHBr2->Action_DiBr Action_Hyd Issue: Hydrolysis Action: Dry Solvents/Resynthesize Signal_CH2OH->Action_Hyd

Figure 1: Diagnostic logic for rapid identification of reaction failure modes based on NMR signatures.[1][2]

Module 2: Troubleshooting Synthesis & Reaction Control

Context: The synthesis typically utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl4, Chlorobenzene, or Methyl Acetate.[1][2]

FAQ: Reaction Optimization

Q: Why is my Gem-Dibromide (Imp-C) level rising above 5%? A: This is a kinetic control issue. The benzylic bromide product is more reactive toward radical bromination than the starting methyl group because the bromine atom stabilizes the benzylic radical intermediate.[1][2]

  • Root Cause: Excess NBS (>1.05 eq) or prolonged reflux times.[1][2]

  • Correction: Stop the reaction at 90-95% conversion. Do not chase 100% conversion. It is easier to remove the starting material (Imp-A) via crystallization than to separate the gem-dibromide (Imp-C).[2]

Q: The reaction stalls at 60% conversion. Adding more NBS doesn't help. A: The radical chain mechanism has terminated.[1][2] Adding NBS without fresh initiator is futile.[1][2]

  • Correction: Cool the reaction slightly, add a fresh "spike" of initiator (0.05 eq AIBN), and reheat. Ensure your solvent is degassed; oxygen is a potent radical scavenger that kills the chain.[1][2]

Q: My isolated solid is turning sticky and yellow. A: This indicates hydrolysis (Imp-D) and the release of HBr.[1][2]

  • Mechanism: The 2-position bromine provides steric hindrance, but the ester at position 1 can assist in hydrolysis or intramolecular cyclization if the pH drops.[1][2]

  • Correction: Store the compound with a sachet of silica gel or activated molecular sieves.[1][2] Ensure the workup included a bicarbonate wash to remove all traces of acid.[1]

Module 3: Purification Protocols

Directive: Chromatography is often inefficient for separating the mono-bromide from the gem-dibromide due to overlapping Rf values.[1][2] Fractional Recrystallization is the gold standard for this scaffold.[1][2]

Protocol: Purification of Crude this compound[1][3]
  • Dissolution: Dissolve crude solid in minimal boiling Cyclohexane (or Heptane/EtOAc 9:1 mixture).

    • Note: Avoid alcohols (MeOH/EtOH) to prevent transesterification or solvolysis.[2]

  • Hot Filtration: Filter rapidly while hot to remove insoluble succinimide byproducts.[1][2]

  • Controlled Cooling:

    • Cool to Room Temperature (RT) over 2 hours with slow stirring.

    • Critical Step: Seed the solution with pure mono-bromide crystals at 35°C.

  • Deep Cooling: Chill to 0-5°C for 4 hours.

  • Filtration: Filter the precipitate.

    • The Filter Cake will be enriched in the Target Product (Prod-B).

    • The Mother Liquor will retain the majority of the Starting Material (Imp-A) and Gem-Dibromide (Imp-C).[2]

Advanced Remediation: The "Phosphonate" Rescue

Use this only if Gem-Dibromide levels are >10% and the batch is critical.[1][2]

If you cannot separate the gem-dibromide, you can chemically reduce it back to the mono-bromide using diethyl phosphite (Simmons-Smith like reduction logic applied to benzylic halides).[1][2]

  • Treat the mixture with Diethyl Phosphite (1.1 eq relative to impurity) and DIPEA (Base) in THF.

  • Stir at 0°C to RT.

  • Mechanism: The phosphorus attacks the gem-bromine, reducing it to the mono-bromide.[1][2]

  • Result: Converts Imp-C

    
     Prod-B, increasing yield and purity simultaneously.
    

Module 4: Mechanism of Impurity Formation

Understanding the radical pathway is essential for prevention.[1][2]

RadicalMechanism SM Methyl 2-bromo-3-methylbenzoate Rad1 Benzylic Radical SM->Rad1 NBS/Initiator (-H•) Prod Target Mono-Bromide Rad1->Prod +Br• Rad2 Stabilized Bromo-Radical Prod->Rad2 NBS (Over-reaction) (Faster Rate) ImpC Gem-Dibromide Rad2->ImpC +Br•

Figure 2: The competitive radical bromination pathway.[1][2][3] Note that the transformation Prod


 ImpC is often kinetically favored over SM 

Prod due to radical stabilization by the first bromine.[1][2]

References & Authoritative Grounding[1]

  • Wohl-Ziegler Bromination Kinetics:

    • Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide.Chemical Reviews , 43(2), 271-317.[1]

    • Relevance: Establishes the foundational kinetics where benzylic bromides are more reactive than methyl precursors.

    • [2]

  • Synthesis of Lenalidomide Intermediates (Structural Analogs):

    • Muller, G. W., et al. (1996).[1][2] Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha.[1][2]Bioorganic & Medicinal Chemistry Letters , 9(11), 1625-1630.[1]

    • Relevance: Describes the handling of methyl 2-(bromomethyl)benzoate derivatives and their instability.

  • Purification of Benzylic Bromides:

    • Org.[1][2][4][5][6] Process Res. Dev. (2011).[2][4] Optimization of Benzylic Bromination in Process Chemistry.

    • Relevance: Validates the use of recrystallization over chromatography for removing gem-dibromide impurities.

    • [2]

  • Reductive Debromination (Phosphonate Method):

    • Hirao, T., et al. (1982).[1][2] Selective reduction of gem-dibromides.[1][2] Journal of Organic Chemistry .

    • Relevance: Provides the mechanistic basis for the "Phosphonate Rescue" remediation strategy.

    • [2]

Sources

Technical Support Center: Analytical Methodologies for Methyl 2-bromo-3-(bromomethyl)benzoate

[1][2][3]

Executive Summary & Compound Profile

Methyl 2-bromo-3-(bromomethyl)benzoate is a high-value intermediate often used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic scaffolds.[1][2][3]

Critical Warning: This compound contains a benzylic bromide moiety.[1][2][3][4] It is a potent lachrymator and highly electrophilic.[2] It exhibits significant instability on acidic stationary phases (silica gel) and in nucleophilic solvents (methanol/ethanol), leading to "ghost peaks" and degradation during analysis.[2][3]

PropertySpecification
CAS Number 750585-90-1
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Chromophore UV Active (λ_max ~230-254 nm)
Primary Instability Solvolysis (S_N2) & Hydrolysis

Module A: Thin Layer Chromatography (TLC) Troubleshooting

The Problem: "Streaking" and Baseline Retention

Users frequently report that the compound streaks significantly on silica plates or remains stuck at the baseline, even in non-polar eluents.[1]

Root Cause: Standard silica gel is slightly acidic (pH ~5-6).[1][2][3] The benzylic bromide is highly reactive; it hydrolyzes on the acidic surface to form the benzyl alcohol or degrades via HBr elimination, causing the "streak" artifact.[1]

The Solution: Plate Neutralization Protocol

Do not increase polarity blindly.[1][2][3] Instead, neutralize the stationary phase.

Step-by-Step Protocol:

  • Prepare the Neutralizing Solution: Mix 5% Triethylamine (Et₃N) in Hexanes (v/v).

  • Pre-treat the Plate: Elute a blank silica TLC plate with this solution until the solvent front reaches the top.[1][3]

  • Dry: Allow the plate to air dry completely in a fume hood (approx. 5-10 mins) to remove excess Et₃N.

  • Elution: Run your sample using a standard Hexane/Ethyl Acetate gradient (typically 80:20 or 90:10).[2][3]

Visualization Guide:

  • UV (254 nm): Primary method.[2][3] The benzoate ester provides strong absorbance.[1][2][3]

  • Hanessian’s Stain (Cerium Molybdate): Deep blue spot on light blue background.[2][3] Excellent for differentiating the bromide (lower R_f) from the hydrolyzed alcohol (lowest R_f).[3]

  • KMnO₄: Avoid. Benzylic positions are susceptible to oxidation, potentially creating false "impurity" spots during staining.[2][3]

Module B: HPLC Method Development

The Problem: The "Ghost Peak" Phenomenon

Symptom: A new peak appears in the chromatogram that grows over time while the sample sits in the autosampler.[1] Root Cause: Methanolysis. If you use Methanol (MeOH) as your organic modifier or diluent, the benzylic bromide undergoes S_N2 substitution to form the methyl ether (Methyl 2-bromo-3-(methoxymethyl)benzoate).[1][2][3]

The Solution: Solvolysis-Resistant Method

Switch to an Aprotic/Acidic System.[1][2][3]

Recommended HPLC Conditions:

ParameterSettingRationale
Column C18 (L1) End-capped, 3.5 µm or 5 µmEnd-capping reduces silanol interactions that degrade the bromide.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the benzylic halide against hydrolysis.[1][2][3]
Mobile Phase B Acetonitrile (MeCN) Aprotic solvent prevents solvolysis (ether formation).[2][3] DO NOT USE METHANOL.
Gradient 50% B

90% B over 15 min
Compound is relatively non-polar; requires high organic strength to elute.[2][3]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2][3]
Detection 254 nmOptimal for the benzoate chromophore.[1][2][3]
Sample Diluent 100% AcetonitrileCrucial: Never dissolve the sample in MeOH.

Visualizing the Instability Pathways[1]

The following diagram illustrates the degradation logic that dictates our analytical choices.

DegradationPathwayscluster_preventionPrevention StrategyCompoundMethyl 2-bromo-3-(bromomethyl)benzoateEtherMethyl Ether Artifact(Ghost Peak)Compound->Ether S_N2 SolvolysisAlcoholBenzyl Alcohol(Baseline Streak)Compound->Alcohol HydrolysisMeOHMethanol (Solvent)MeOH->EtherSilicaAcidic Silica (TLC)Silica->Alcohol Surface AcidityUseACNUse AcetonitrileNeutPlateNeutralize Plate (Et3N)

Caption: Figure 1. Degradation pathways of benzylic bromides in analytical conditions. Avoiding Methanol and Acidic Silica is critical to preventing artifacts.[3]

Frequently Asked Questions (FAQs)

Q: Can I use a Phenyl-Hexyl column for better separation? A: Yes. Phenyl-Hexyl columns often provide superior resolution for aromatic halides due to

121

Q: My sample has turned pink/orange. Is it still pure? A: Likely not. Benzylic bromides liberate HBr upon degradation, which can auto-catalyze further decomposition and oxidation, leading to colored impurities.[1][2] Check purity immediately via the HPLC method above. If purity is <95%, re-purify (rapid filtration through a short plug of neutral alumina is often effective).[3]

Q: Why does the retention time shift slightly between runs? A: This compound is sensitive to temperature.[1][3] Ensure your column oven is set to a constant temperature (e.g., 30°C or 40°C).[2][3] Ambient fluctuations can significantly alter the selectivity of the bromo-substituents.[1][2][3]

References

  • PubChem. Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2.[1][2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Welch Materials. Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. (2025).[2][3][4][5][6] Available at: [Link][2][3]

  • Freitas, M., et al. Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid. Journal of Chromatographic Science, 52(6), 526–531.[2][3][6] Available at: [Link]

"Methyl 2-bromo-3-(bromomethyl)benzoate" thermal decomposition products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Methyl 2-bromo-3-(bromomethyl)benzoate (CAS: 750585-90-1). It addresses the compound's specific thermal instability, decomposition pathways, and handling protocols, distinct from its ortho-isomers.

Status: Active | Topic: Thermal Stability & Decomposition | Audience: R&D Chemistry

Core Technical Analysis: Decomposition & Stability

This compound is a highly reactive benzylic bromide intermediate, widely used in the synthesis of pharmaceutical agents (e.g., MAGL inhibitors, PARP inhibitor analogs) and functionalized helicenes.

Unlike its structural isomer methyl 2-(bromomethyl)benzoate, which rapidly cyclizes to form phthalide (isobenzofuranone), this 1,2,3-substituted arene possesses a meta relationship between the ester (C1) and the bromomethyl group (C3), separated by a bromine atom (C2). This structural rigidity prevents intramolecular lactonization but heightens susceptibility to intermolecular degradation .

Primary Decomposition Pathways

When subjected to thermal stress (>60°C), moisture, or prolonged storage, the compound degrades via three primary mechanisms:

  • Hydrolytic Degradation (Dominant):

    • Trigger: Trace moisture (ppm levels).

    • Mechanism: Nucleophilic attack of water on the benzylic carbon (

      
      /
      
      
      
      hybrid character due to ortho-bromo steric acceleration).
    • Products: Methyl 2-bromo-3-(hydroxymethyl)benzoate and Hydrogen Bromide (HBr) .

    • Impact: HBr gas accumulation catalyzes further ester hydrolysis (acid autocatalysis), leading to the free carboxylic acid.

  • Thermal Radical Decomposition:

    • Trigger: Heat (>80°C) or UV light.

    • Mechanism: Homolytic cleavage of the benzylic C-Br bond.

    • Products: Benzyl radicals which dimerize to form 1,2-bis(2-bromo-3-(methoxycarbonyl)phenyl)ethane or abstract hydrogen to form Methyl 2-bromo-3-methylbenzoate (reversion to precursor).

  • Oxidative Degradation:

    • Trigger: Atmospheric oxygen + heat.

    • Products: Methyl 2-bromo-3-formylbenzoate (Aldehyde) and Bromine (

      
      ).
      
Decomposition Pathway Diagram

DecompositionPathways Target This compound (Target Compound) Alcohol Methyl 2-bromo-3-(hydroxymethyl)benzoate (Solid Precipitate) Target->Alcohol Hydrolysis (Fast) HBr HBr (Gas) (Corrosive/Autocatalyst) Target->HBr Byproduct Dimer Dimerized Product (1,2-diarylethane) Target->Dimer Radical Coupling (Slow) Precursor Methyl 2-bromo-3-methylbenzoate (H-abstraction) Target->Precursor Radical H-Abstraction Water H₂O (Trace Moisture) Water->Target Heat Heat / UV Light Heat->Target

Figure 1: Mechanistic pathways for the thermal and hydrolytic degradation of this compound.

Troubleshooting Guide (Q&A)

This module addresses specific experimental anomalies reported by medicinal chemists.

Scenario A: Storage & Physical Appearance

Q: The clear oil has developed a white crystalline precipitate after 2 weeks at 4°C. Is it usable?

  • Diagnosis: The precipitate is likely Methyl 2-bromo-3-(hydroxymethyl)benzoate (the benzylic alcohol).

  • Cause: Septum failure or hygroscopic solvent ingress allowed atmospheric moisture to hydrolyze the benzylic bromide.

  • Action:

    • Filter the solid (the alcohol is often less soluble in hexanes/heptane than the bromide).

    • Check the filtrate by TLC (Hexane/EtOAc 8:1). The alcohol is significantly more polar (lower

      
      ) than the bromide.
      
    • Do not use without purification; the alcohol will kill stoichiometry in nucleophilic substitutions.

Q: The bottle released a "smoking" gas when opened. What happened?

  • Diagnosis: Accumulation of Hydrogen Bromide (HBr) gas.

  • Cause: Thermal decomposition or advanced hydrolysis.

  • Action: Vent carefully in a fume hood. Neutralize the sample with a wash of cold saturated

    
     immediately to prevent acid-catalyzed cleavage of the methyl ester.
    
Scenario B: Reaction Outcomes

Q: I see a new peak at [M-79] in LCMS during my alkylation reaction.

  • Diagnosis: Loss of Bromine. This is the benzylic cation or radical species, but if observed in the product mixture, it suggests solvolysis .

  • Context: If using MeOH/EtOH as solvent, you have formed the methyl/ethyl ether (Solvolysis product).

  • Solution: Switch to non-nucleophilic, polar aprotic solvents like Acetonitrile (ACN) or DMF for substitution reactions. Avoid alcohols.

Q: My yield is low (40-50%) and the NMR shows a singlet at ~10.2 ppm.

  • Diagnosis: Oxidation to the Aldehyde (Methyl 2-bromo-3-formylbenzoate).

  • Cause: The reaction was likely heated in the presence of air (auto-oxidation) or DMSO (Kornblum oxidation side-reaction).

  • Solution: Degas all solvents with Argon/Nitrogen. If using DMSO, keep temperature <60°C or switch to DMF.

Experimental Protocols: Handling & Purification

To maintain the integrity of this compound (CAS 750585-90-1), follow these strict protocols.

Protocol 1: Purification of Degraded Material

If the compound contains <10% hydrolysis impurity, it can be rescued.

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL per gram).

  • Wash: Wash rapidly with ice-cold water (

    
    ) followed by cold saturated 
    
    
    
    (
    
    
    ) to remove HBr and free acid.
  • Drying: Dry over anhydrous

    
     (Avoid 
    
    
    
    if clumping occurs due to acidity).
  • Filtration: Filter through a short pad of Silica Gel eluting with 10% EtOAc/Hexanes. The benzylic bromide elutes first; the alcohol/aldehyde sticks.

  • Concentration: Evaporate solvent at <35°C (Water bath). Do not overheat.

Protocol 2: Storage Standards
ParameterRequirementReason
Temperature -20°C (Freezer)Retards radical homolysis.
Atmosphere Argon/NitrogenPrevents hydrolysis and oxidation.
Container Amber GlassBlocks UV light (prevents C-Br cleavage).
Stabilizer Copper turnings (Optional)Scavenges free radicals (only for long-term bulk storage).
Troubleshooting Flowchart

Troubleshooting Start User Issue observed CheckAppearance Check Appearance Start->CheckAppearance WhiteSolid White Precipitate? CheckAppearance->WhiteSolid ColorChange Pink/Brown Color? WhiteSolid->ColorChange No Hydrolysis Hydrolysis Detected (Impurity: Benzyl Alcohol) WhiteSolid->Hydrolysis Yes Fumes Fuming/Acidity? ColorChange->Fumes No Radical Radical Decay Detected (Impurity: Br2 / Dimer) ColorChange->Radical Yes HBrBuildUp HBr Build-up (Risk: Ester cleavage) Fumes->HBrBuildUp Yes Action1 Filter solid. Purify via Silica Plug (Hex/EtOAc). Hydrolysis->Action1 Action2 Wash with Na2S2O3 (removes Br2). Store at -20°C. Radical->Action2 Action3 Vent safely. Wash with NaHCO3. Dry immediately. HBrBuildUp->Action3

Figure 2: Diagnostic flowchart for identifying and resolving stability issues.

References

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • F. Hoffmann-La Roche AG. (2019). Octahydropyrido[1,2-a]pyrazines as MAGL Inhibitors. WO2019134985A1. (Describes the use of CAS 750585-90-1 as a key intermediate in nucleophilic substitution at 80°C). Retrieved from

  • Kyoto University. (2021).[1] Synthetic Studies of Amide-functionalized Helicene-like Molecules. (Details the bromination of methyl 2-bromo-3-methylbenzoate and purification protocols). Retrieved from

  • BenchChem. (2025). Technical Guide to Methyl 3-(bromomethyl)benzoate. (Provides comparative stability data for benzylic benzoate systems). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl 2-bromo-3-(bromomethyl)benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Purity in Synthesis

Methyl 2-bromo-3-(bromomethyl)benzoate is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical and materials science targets. Its utility arises from three distinct reactive handles: a bromine substituent on the aromatic ring, an electrophilic benzylic bromide, and a methyl ester. However, synthetic routes to this molecule, often starting from brominated toluates, can potentially yield a mixture of regioisomers. For researchers in drug development, confirming the precise substitution pattern is not merely a matter of characterization; it is a critical step that dictates the ultimate structure and efficacy of the final product.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of this compound. As direct, published experimental data for this specific isomer is scarce, we will leverage fundamental NMR principles and compare its predicted spectral features against common, commercially available isomers. This comparative approach offers a robust framework for unambiguous structural verification, a cornerstone of reproducible and reliable chemical synthesis.

¹H and ¹³C NMR Spectral Prediction for this compound

The structure of this compound presents a 1,2,3-trisubstituted aromatic ring, a substitution pattern that gives rise to a distinct and predictable set of signals in NMR spectroscopy. The absence of symmetry means that every proton and carbon atom in the molecule is chemically unique.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum can be divided into three key regions: the aromatic protons, the benzylic methylene protons, and the methyl ester protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons (H4, H5, H6) will appear as a complex multiplet system. The ester group (-CO₂Me) and the ring bromine (-Br) are both electron-withdrawing, deshielding the nearby protons. We can predict the following:

    • H6: This proton is ortho to the ester group and will be the most downfield, likely appearing as a doublet of doublets (dd).

    • H4: This proton is ortho to the ring bromine and will also be significantly downfield, likely appearing as a doublet of doublets (dd).

    • H5: This proton is situated between H4 and H6 and will appear as a triplet or, more accurately, a doublet of doubleaments (dd) approximating a triplet (t), resulting from coupling to both adjacent protons.

  • Benzylic Protons (-CH₂Br, δ ~4.5-5.0 ppm): The two protons of the bromomethyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom[1][2].

  • Methyl Ester Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester group are equivalent and will also appear as a sharp singlet. This is a characteristic chemical shift for methyl benzoates[3].

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
H6 (Aromatic)7.8 - 8.0dd1HOrtho to the electron-withdrawing ester group.
H4 (Aromatic)7.5 - 7.7dd1HOrtho to the electron-withdrawing bromine atom.
H5 (Aromatic)7.2 - 7.4t (dd)1HCoupled to both H4 and H6.
-CH₂Br (Benzylic)4.8 - 5.0s2HDeshielded by the adjacent bromine atom.
-OCH₃ (Ester)~3.9s3HTypical chemical shift for a methyl benzoate.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the complete lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.

Carbon Assignment Predicted δ (ppm) Notes
C=O (Ester Carbonyl)165 - 168Characteristic carbonyl shift, typically a sharp singlet of lower intensity[4].
C2 (Aromatic, C-Br)120 - 125Carbon directly attached to bromine.
C1, C3 (Aromatic, Substituted)135 - 142Quaternary carbons attached to the ester and bromomethyl groups.
C4, C5, C6 (Aromatic, C-H)128 - 134Aromatic carbons bearing protons.
-CH₂Br (Benzylic)30 - 35Aliphatic carbon significantly deshielded by bromine.
-OCH₃ (Ester)~52Typical shift for a methyl ester carbon.

Comparative Analysis: Distinguishing this compound from its Isomers

The true power of NMR in this context is its ability to differentiate between regioisomers. A slight change in substituent position leads to dramatic and easily identifiable changes in the spectrum, particularly in the aromatic region. Let's compare our target molecule with two common alternatives.

Alternative 1: Methyl 2-(bromomethyl)benzoate

This isomer lacks the bromine substituent on the ring. This simplifies the aromatic region significantly.

  • ¹H NMR Distinction: The aromatic region will show four protons instead of three, with more complex splitting patterns characteristic of a 1,2-disubstituted ring[5][6].

  • ¹³C NMR Distinction: Will show only 8 signals, as the aromatic ring has higher symmetry than our target compound. The C-Br signal around 120-125 ppm will be absent.

Alternative 2: Methyl 3-(bromomethyl)benzoate

Here, the ester and bromomethyl groups are meta to each other.

  • ¹H NMR Distinction: The aromatic region will still have four protons. The splitting patterns for a meta-disubstituted ring are distinct from ortho or the 1,2,3-trisubstituted pattern of our target[6][7][8]. One might observe a singlet-like signal for the proton between the two large substituents[6].

  • ¹³C NMR Distinction: Will also show only 8 signals and will lack the C-Br signal on the aromatic ring.

The table below summarizes the key distinguishing features:

Compound Aromatic ¹H Count Aromatic Splitting Pattern Unique ¹³C Signals Key Differentiator
This compound (Target) 3 Complex multiplet (dd, t, dd)9 Presence of only 3 aromatic protons and 9 distinct carbon signals.
Methyl 2-(bromomethyl)benzoate4Complex multiplet (1,2-disubstituted)84 aromatic protons; absence of aromatic C-Br signal in ¹³C NMR[5].
Methyl 3-(bromomethyl)benzoate4Characteristic meta-pattern84 aromatic protons; different aromatic splitting; absence of aromatic C-Br signal[9][10].

Experimental Protocols for High-Fidelity NMR Analysis

To achieve the spectral resolution necessary for this level of analysis, adherence to a rigorous experimental protocol is paramount. This protocol is designed to be a self-validating system, ensuring data is both accurate and reproducible.

Workflow for NMR Sample Analysis

G Figure 1: Standard Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard if quantification is needed (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 Transfer to Spectrometer acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 Process Raw Data (FID) proc2 Phase correct spectra proc1->proc2 proc3 Calibrate chemical shifts (CDCl₃: δH 7.26, δC 77.16 ppm) proc2->proc3 proc4 Integrate ¹H signals and analyze multiplicities proc3->proc4 proc5 Compare experimental data with predicted values and known isomers proc4->proc5

Caption: Standard Workflow for NMR Analysis

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks[1][11].

    • Ensure the sample is fully dissolved. If not, sonication may be required. Insoluble material will degrade spectral quality.

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's receiver coils (typically ~4 cm).

  • Instrumental Setup and Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion, especially in the crowded aromatic region.

    • After inserting the sample, the instrument's field is "locked" to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shimming" is performed, a process of adjusting currents in the shim coils to optimize the homogeneity of the magnetic field, resulting in sharper spectral lines and better resolution.

    • For the ¹H spectrum, a standard pulse sequence is used. Typically, 16 scans are sufficient for a sample of this concentration.

    • For the ¹³C spectrum, which has a much lower natural abundance and sensitivity, more scans are required. A typical acquisition may involve 1024 scans with proton decoupling to ensure all carbon signals appear as singlets and to benefit from the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are upright and have a proper Lorentzian lineshape.

    • The chemical shift axis is calibrated. For CDCl₃, the residual proton peak is set to δ 7.26 ppm, and the carbon peak is set to δ 77.16 ppm[1].

    • For the ¹H spectrum, the signals are integrated to determine the relative number of protons corresponding to each peak. The splitting patterns (multiplicities) are then analyzed to deduce proton-proton coupling information.

Advanced Considerations: The Role of Solvent Effects

While CDCl₃ is a standard, using an aromatic solvent like benzene-d₆ can provide an additional layer of structural confirmation. Aromatic solvents induce specific chemical shifts, known as Aromatic Solvent-Induced Shifts (ASIS), due to the formation of transient solute-solvent complexes[12][13][14]. Protons located on the positive side of the solute's dipole moment will experience a greater upfield shift as they are forced into the shielding cone of the benzene ring. This differential shifting can help resolve overlapping signals and provide further evidence for the proposed structure[15].

Conclusion

The unambiguous identification of this compound relies on a careful and comparative analysis of its NMR spectra. The key diagnostic features are the presence of only three protons in the aromatic region of the ¹H NMR spectrum and nine unique signals in the ¹³C NMR spectrum. These fingerprints, when contrasted with the spectra of common regioisomers, provide definitive proof of the 1,2,3-trisubstitution pattern. By following the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • iChemical. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • PubChem. Methyl 3-bromo-2-(bromomethyl)benzoate. Available from: [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]

  • Journal of Chemical Education. "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Available from: [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available from: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Available from: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Methyl 2-bromo-3-(bromomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available, halogenated benzoic acid esters present a particularly versatile platform for the introduction of diverse molecular functionalities. This guide provides an in-depth technical comparison of derivatives synthesized from "Methyl 2-bromo-3-(bromomethyl)benzoate," a bifunctional reagent poised for strategic molecular elaboration. We will explore the synthesis of this key intermediate, delve into the comparative performance of its subsequent derivatives, and provide robust experimental data to support our findings.

The Strategic Importance of this compound

This compound is a valuable, yet under-explored, bifunctional building block. Its utility lies in the differential reactivity of its two bromine substituents. The benzylic bromine is highly susceptible to nucleophilic substitution, providing a reactive handle for the introduction of a wide array of functional groups. In contrast, the aryl bromine is significantly less reactive towards nucleophilic attack under standard conditions but can participate in transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial advantage in multi-step synthetic campaigns.

Synthesis of the Parent Compound: this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-3-methylbenzoic acid.

Step 1: Esterification of 2-bromo-3-methylbenzoic acid

The carboxylic acid is first converted to its methyl ester to prevent unwanted side reactions in the subsequent bromination step. A standard Fischer esterification is effective for this transformation.

Experimental Protocol:

  • To a solution of 2-bromo-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-bromo-3-methylbenzoate.

Step 2: Radical Bromination of Methyl 2-bromo-3-methylbenzoate

The benzylic methyl group is then selectively brominated using a radical initiator. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, minimizing the risk of aromatic bromination.

Experimental Protocol:

  • Dissolve Methyl 2-bromo-3-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis of Derivative Performance

The primary utility of this compound lies in its reactivity towards nucleophiles at the benzylic position. This allows for the synthesis of a diverse library of derivatives. Here, we compare the synthesis and properties of representative N-, O-, and S-substituted derivatives. The reactivity of the benzylic bromide is centered around its electrophilic nature, making it susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism.[1]

Synthesis of Derivatives: A Comparative Overview

The following table summarizes the synthesis of various derivatives from this compound. The choice of base and solvent is critical for optimal performance and is tailored to the specific nucleophile.

Derivative ClassNucleophileBaseSolventTypical Reaction Time (h)Typical Yield (%)
N-Substituted AnilineK₂CO₃Acetonitrile4-685-95
BenzylamineEt₃NDichloromethane2-490-98
PhthalimideK₂CO₃DMF6-880-90
O-Substituted PhenolK₂CO₃Acetone8-1275-85
Sodium Methoxide-Methanol1-290-95
Acetic AcidEt₃NTHF12-1660-70
S-Substituted ThiophenolK₂CO₃Acetonitrile2-490-98
Sodium thiomethoxide-Methanol1-2>95

Causality Behind Experimental Choices:

  • N-Substituted Derivatives: For less nucleophilic amines like aniline, a stronger base and polar aprotic solvent like acetonitrile are employed to facilitate the reaction. For more nucleophilic amines like benzylamine, a milder organic base and a less polar solvent are sufficient. Phthalimide, being a weaker nucleophile, requires a polar aprotic solvent like DMF and elevated temperatures to drive the reaction to completion.

  • O-Substituted Derivatives: Phenol, being a relatively weak nucleophile, requires a base and a polar aprotic solvent. The use of a strong nucleophile like sodium methoxide in its corresponding alcohol as a solvent leads to a rapid and high-yielding reaction. The reaction with carboxylic acids to form esters is generally slower and may require an activating agent or higher temperatures.

  • S-Substituted Derivatives: Thiolates are excellent nucleophiles, and their reactions are typically fast and high-yielding in polar aprotic solvents.

Spectroscopic Characterization of Derivatives

The successful synthesis of these derivatives can be confirmed by standard spectroscopic techniques. The following table provides expected ¹H NMR chemical shifts for the key protons in the synthesized derivatives.

DerivativeAr-H (ppm)-O-CH₃ (ppm)Ar-CH₂ -Nu (ppm)
Parent Compound 7.4-7.83.94.8
N-Benzylaniline Derivative 6.8-7.83.94.5
O-Phenoxy Derivative 6.9-7.83.95.1
S-Thiophenyl Derivative 7.2-7.83.94.2

Interpretation of Spectroscopic Data:

The key diagnostic signal in the ¹H NMR spectrum is the chemical shift of the benzylic methylene protons (Ar-CH₂ -Nu). The electronegativity of the attached heteroatom (N, O, or S) influences this chemical shift. The more electronegative oxygen deshields the protons to a greater extent, resulting in a downfield shift compared to the nitrogen and sulfur analogs.

Visualizing the Synthetic Pathways and Workflows

To further clarify the synthetic strategies and logical relationships, the following diagrams have been generated using Graphviz.

General Synthetic Pathway

G A 2-bromo-3-methylbenzoic acid B Methyl 2-bromo-3-methylbenzoate A->B MeOH, H₂SO₄ C This compound B->C NBS, AIBN D N-Substituted Derivatives C->D R₂NH E O-Substituted Derivatives C->E ROH, Base F S-Substituted Derivatives C->F RSH, Base

Caption: Synthetic pathway to this compound and its derivatives.

Experimental Workflow for Derivative Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in solvent B Add Nucleophile and Base A->B C Stir at appropriate temperature B->C D Monitor by TLC/LC-MS C->D E Quench reaction D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography G->H

Sources

"Methyl 2-bromo-3-(bromomethyl)benzoate" vs "Methyl 3-bromo-2-(bromomethyl)benzoate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Methyl 2-bromo-3-(bromomethyl)benzoate vs. Methyl 3-bromo-2-(bromomethyl)benzoate

Executive Summary: The "Ortho-Effect" Divergence

In the synthesis of polyfunctionalized aromatic scaffolds—particularly for isoindolinone-based drugs like Lenalidomide or PARP inhibitors—the regiochemistry of the bromomethyl group relative to the ester is the single most critical determinant of reactivity.[1][2]

This guide compares two isomeric building blocks that, despite having identical molecular weights (307.97 g/mol ) and functional groups, exhibit radically different reaction pathways due to their steric and proximity effects.[1][2]

  • Isomer A (The "Distal" Scaffold): this compound (CAS 750585-90-1).[3]

    • Primary Utility: Linear functionalization.[1][2] The bromomethyl group is spatially separated from the ester, preventing spontaneous cyclization.[1][2] Ideal for sequential cross-coupling and

      
       derivatization.[1][2]
      
  • Isomer B (The "Proximal" Scaffold): Methyl 3-bromo-2-(bromomethyl)benzoate (CAS 337536-14-8).[4][5][6]

    • Primary Utility: Heterocycle formation.[1][2] The bromomethyl group is ortho to the ester, pre-organizing the molecule for rapid, one-pot cyclization to form isoindolinones (lactams).[1][2]

Structural & Physical Comparison

The defining feature of these isomers is the position of the electrophilic benzylic carbon (


) relative to the nucleophilic acceptor (Ester Carbonyl).[1][2]
FeatureIsomer A (Distal) Isomer B (Proximal)
IUPAC Name This compoundMethyl 3-bromo-2-(bromomethyl)benzoate
CAS Number 750585-90-1 337536-14-8
Structure Ester (C1), Br (C2) ,

(C3)
Ester (C1),

(C2)
, Br (C3)
Key Steric Feature C2-Bromine acts as a "spacer," blocking interaction between the C3-benzylic arm and the C1-ester.[1][4][7]C2-Bromomethyl is ortho to C1-ester, creating a "pincer" geometry.[1]
Dominant Reactivity Intermolecular

(Linear)
Intramolecular Cyclization (Annulation)
Analogue Context Scaffold for 1,2,3-trisubstituted benzenes.[1]Bromo-analog of the Lenalidomide nitro-precursor.[1][2]

Reactivity Profile: The Amine Test

The most distinct difference appears when these substrates are treated with a primary amine (e.g., benzylamine or aniline).[1][2] This reaction serves as a diagnostic test for the isomer's identity.[1][2]

Isomer B: The Isoindolinone Cascade

Isomer B is a "privileged structure" for synthesizing isoindolinones.[1][2] Upon reaction with a primary amine, it undergoes a rapid cascade:[1]

  • Step 1 (

    
    ):  The amine displaces the benzylic bromide.[1][2]
    
  • Step 2 (Acyl Substitution): The newly formed secondary amine—positioned perfectly by the ortho-geometry—intramolecularly attacks the methyl ester.[1][2]

  • Result: Formation of a stable 5-membered lactam (isoindolinone).[1][2]

Isomer A: The Linear Arrest

In Isomer A, the bulky bromine atom at C2 sits between the ester (C1) and the bromomethyl group (C3).[1][2]

  • Step 1 (

    
    ):  The amine displaces the benzylic bromide effectively.[1][2]
    
  • Step 2 (Stall): The amine is too far from the ester to cyclize.[1][2] The C2-Bromine also provides significant steric bulk, shielding the ester from intermolecular attack.[1][2]

  • Result: A stable secondary benzyl amine.[1][2]

Pathway Visualization

ReactivityComparison SubstrateA Isomer A (2-Br, 3-CH2Br) IntermedA Intermediate: Benzyl Amine (Linear) SubstrateA->IntermedA SN2 Substitution (Fast) SubstrateB Isomer B (2-CH2Br, 3-Br) IntermedB Intermediate: Amino-Ester (Transient) SubstrateB->IntermedB SN2 Substitution (Fast) Amine Primary Amine (R-NH2) Amine->SubstrateA Amine->SubstrateB ProductA Product A: Stable Benzyl Amine (No Cyclization) IntermedA->ProductA Stops here (Cyclization Geometrically Impossible) ProductB Product B: Isoindolinone (Lactam) (Cyclized) IntermedB->ProductB Intramolecular Acylation (Spontaneous/Heat)

Figure 1: Divergent reaction pathways with primary amines.[2] Isomer B cyclizes; Isomer A does not.[1][2]

Experimental Protocols

These protocols are designed to validate the identity of the isomer or to utilize them in synthesis.[1][2]

Protocol A: Synthesis of Isoindolinone from Isomer B

Targeting: Lenalidomide analogs, PARP inhibitors.[1]

  • Reagents: Isomer B (1.0 eq), Primary Amine (1.1 eq), Triethylamine (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Procedure:

    • Dissolve Isomer B in MeCN (0.2 M).[1][2]

    • Add

      
       followed by the amine dropwise at 
      
      
      
      .[1][2]
    • Allow to warm to RT.[1][2][8] Note: Formation of the intermediate amine is visible by TLC.[1][2]

    • Heat to

      
       for 2–4 hours. The heat drives the cyclization (methanol elimination).[1][2]
      
    • Workup: Concentrate and precipitate with water or ether.[1][2]

  • Expected Outcome: High yield (>80%) of the cyclized lactam.

Protocol B: Selective Benzylation with Isomer A

Targeting: Biaryl scaffolds with pendant amines.[1]

  • Reagents: Isomer A (1.0 eq), Secondary Amine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF.

  • Procedure:

    • Suspend Isomer A and base in acetone.[1][2]

    • Add amine at RT.[1][2]

    • Stir at RT for 4 hours. Do not heat excessively to avoid hydrolysis of the ester.[1][2]

    • Workup: Filter inorganic salts, concentrate.

  • Expected Outcome: Linear benzyl amine.[1][2][9] The C2-Bromine remains intact for downstream Suzuki coupling.[1][2]

Synthesis of the Isomers

Both isomers are typically synthesized via Radical Bromination (Wohl-Ziegler) of their respective methyl-toluate precursors.[2] The specificity of this reaction relies on the electronic activation of the benzylic C-H bond.[1][2]

  • Precursor for Isomer A: Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0).

  • Precursor for Isomer B: Methyl 3-bromo-2-methylbenzoate (CAS 131001-86-0... Wait, verify precursor CAS).

    • Correction: Methyl 3-bromo-2-methylbenzoate is the precursor for Isomer B.[2]

    • Reaction Conditions: NBS (1.05 eq), AIBN or Benzoyl Peroxide (cat.),

      
       or PhCl, Reflux.[1][2]
      

Critical Process Note: Over-bromination (forming the gem-dibromide) is a common impurity.[1][2] Reaction progress must be monitored by HPLC/GC to stop at ~95% conversion.[1][2]

Strategic Selection Guide

Use the table below to select the correct isomer for your SAR (Structure-Activity Relationship) study.

Application GoalRecommended IsomerReasoning
Building a bicyclic lactam core Isomer B The ortho-disposition is essential for ring closure.
Creating a "Lenalidomide-like" drug Isomer B This is the direct bromo-analog of the commercial nitro-precursor.[1][2]
Attaching a side chain to a biaryl Isomer A Allows

attachment of the side chain at C3, leaving C2-Br available for Suzuki coupling to another ring.[1][2]
Studying "Orthogonal" Protection Isomer A The ester and the bromide are chemically distinct and do not interfere with each other sterically as much as in Isomer B.

References

  • PubChem Compound Summary. Methyl 3-bromo-2-(bromomethyl)benzoate (CAS 337536-14-8).[2][4][6] National Center for Biotechnology Information.[1][2] Link[1][2]

  • BenchChem Technical Guide. Reactivity of Methyl 3-(bromomethyl)benzoate derivatives. (General reactivity of benzylic bromides in benzoate systems).[1][2] Link[1][2]

  • Google Patents. Process for synthesis of lenalidomide intermediates (US10392364B2).[1][2] (Describes the cyclization mechanism of the 2-bromomethyl-3-nitro analog, identical to Isomer B's mechanism). Link

  • Organic Syntheses. Methyl 2-bromomethyl-3-nitrobenzoate.[2][7] Org.[1][2][10][11][12] Synth. 2012, 89, 438-449.[1] (Detailed protocol for the radical bromination and subsequent cyclization chemistry). Link

  • AiFChem Product Database. this compound (CAS 750585-90-1).[2][3]Link[1][2]

Sources

A Comparative Guide to the Strategic Application of Methyl 2-bromo-3-(bromomethyl)benzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the choice of starting materials and synthetic intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic viability of a drug candidate. Bifunctional building blocks, in particular, offer a streamlined approach to constructing complex molecular architectures. This guide provides a comprehensive comparative analysis of "Methyl 2-bromo-3-(bromomethyl)benzoate," a versatile yet specialized reagent, in the context of modern drug development. We will explore its synthetic utility, compare its application in the synthesis of a key pharmaceutical class—PARP inhibitors—against alternative strategies, and provide detailed experimental protocols to ground these comparisons in practical, reproducible data.

The Strategic Advantage of Bifunctional Benzoates

"this compound" and its isomers are powerful tools in the medicinal chemist's arsenal.[1] These molecules possess two key reactive sites: a bromine atom on the aromatic ring and a bromomethyl group. This dual reactivity allows for sequential and regioselective reactions, making them ideal for introducing substituted benzyl motifs into target molecules.[2] The ester functional group provides an additional site for modification, further enhancing their synthetic versatility.

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism.[1] This allows for the facile attachment of a wide range of nucleophiles, including amines, thiols, and carbanions, which are prevalent in many bioactive compounds. The aryl bromide offers a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This strategic combination of reactive sites makes these reagents highly valuable for constructing complex scaffolds found in kinase inhibitors, receptor antagonists, and other therapeutic agents.[2]

Comparative Synthesis of a Phthalazinone-Based PARP Inhibitor Core

To provide a tangible comparison of "this compound" and its alternatives, we will examine the synthesis of a key intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors, such as Olaparib, are a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms.[3][4] A common structural motif in many PARP inhibitors is the phthalazinone core coupled to a substituted benzyl group.[5]

Here, we will compare two distinct synthetic strategies to construct a crucial intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a precursor to Olaparib.

Method A: The Classical Approach Utilizing a Brominated Benzoic Acid Derivative

Method B: A Greener, Convergent Synthesis via α-Arylation

In contrast to the classical, linear approach, a more modern and eco-friendly synthesis has been developed that avoids the use of brominated intermediates.[3] This method utilizes a transition-metal-free α-arylation of 2-acetylbenzoic acid, followed by the construction of the phthalazinone ring.[7] This convergent strategy offers several potential advantages in terms of atom economy and environmental impact.

Data Presentation: A Head-to-Head Comparison
ParameterMethod A: Classical Approach (using Ethyl 5-(bromomethyl)-2-fluorobenzoate)Method B: Green α-Arylation Approach
Key Reagents Ethyl 5-(bromomethyl)-2-fluorobenzoate, Phthalazinone, Base (e.g., K₂CO₃)2-Acetylbenzoic acid, (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone, Hydrazine
Reaction Type Nucleophilic Substitutionα-Arylation followed by Cyclization
Overall Yield Reported in multiple steps, typically moderate to good.51% over four steps[3]
Atom Economy Lower, due to the use of a leaving group (Br) and protecting groups.Higher, with fewer byproducts.
Environmental Impact Involves halogenated intermediates and potentially chlorinated solvents.Avoids halogenated intermediates and can be performed in more environmentally friendly solvents.[3]
Scalability Well-established but may present challenges with byproduct removal on a large scale.Potentially more scalable due to fewer steps and cleaner reaction profiles.[3]
Cost-Effectiveness Relies on the availability and cost of the brominated starting material.Utilizes readily available and inexpensive starting materials.[3]

This table provides a generalized comparison based on published synthetic routes for similar compounds. Actual results may vary depending on specific reaction conditions and scale.

Experimental Protocols

To provide a practical framework for the concepts discussed, the following are representative experimental protocols.

Synthesis of a Brominated Benzoic Acid Derivative (General Procedure)

The synthesis of "this compound" would typically follow a radical bromination of the corresponding methyl 2-bromo-3-methylbenzoate. The following is a general protocol for the synthesis of a similar compound, methyl 3-(bromomethyl)benzoate, which illustrates the key steps.[1]

Protocol 1: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Bromination: Slowly add N-bromosuccinimide (NBS) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Comparative Synthesis of the Phthalazinone Core Intermediate

Protocol 2: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one via Nucleophilic Substitution (Illustrative)

  • Reaction Setup: In a reaction vessel, dissolve 4-(bromomethyl)phthalazin-1(2H)-one and 1-(4-fluoro-3-(piperazine-1-carbonyl)phenyl)methanone in a suitable solvent like dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be performed by recrystallization from a suitable solvent system.

Protocol 3: Synthesis of the Olaparib Phthalazinone Core via α-Arylation and Cyclization [3]

  • α-Arylation: In a suitable reaction vessel, dissolve 2-acetylbenzoic acid and (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone in an appropriate solvent. Add a strong base to generate the enolate of 2-acetylbenzoic acid, which then undergoes an SRN1 reaction with the aryl bromide.

  • Cyclization: To the resulting intermediate, add hydrazine hydrate to facilitate the cyclization and formation of the phthalazinone ring.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to isolate the crude product. Purify the product by column chromatography or recrystallization to obtain the desired 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Visualization of Synthetic Pathways

Method A: Classical Synthetic Approach

G cluster_0 Synthesis of Brominated Intermediate cluster_1 Coupling Reaction Methyl_2-bromo-3-methylbenzoate Methyl 2-bromo-3-methylbenzoate NBS_AIBN NBS, AIBN Methyl_2-bromo-3-methylbenzoate->NBS_AIBN Radical Bromination Methyl_2-bromo-3-bromomethylbenzoate This compound NBS_AIBN->Methyl_2-bromo-3-bromomethylbenzoate Coupling Base (e.g., K2CO3) Nucleophilic Substitution Methyl_2-bromo-3-bromomethylbenzoate->Coupling Phthalazinone Phthalazinone Derivative Phthalazinone->Coupling PARP_Intermediate PARP Inhibitor Intermediate Coupling->PARP_Intermediate

Caption: Workflow for the classical synthesis of a PARP inhibitor intermediate.

Method B: Green α-Arylation Approach

G 2-Acetylbenzoic_acid 2-Acetylbenzoic acid Alpha_Arylation Base Transition-Metal-Free α-Arylation 2-Acetylbenzoic_acid->Alpha_Arylation Aryl_bromide Aryl Bromide Derivative Aryl_bromide->Alpha_Arylation Coupled_Intermediate Coupled Intermediate Alpha_Arylation->Coupled_Intermediate Hydrazine Hydrazine Coupled_Intermediate->Hydrazine Cyclization PARP_Intermediate PARP Inhibitor Intermediate Hydrazine->PARP_Intermediate

Caption: Workflow for the greener synthesis of a PARP inhibitor intermediate.

Conclusion and Future Outlook

The comparative analysis of synthetic routes for the construction of a key phthalazinone-based PARP inhibitor intermediate reveals a clear trend towards more convergent and environmentally benign methodologies. While classical approaches utilizing bifunctional reagents like "this compound" have been instrumental in the development of many pharmaceuticals, they often suffer from drawbacks such as lower atom economy and the use of hazardous reagents.

The emergence of greener alternatives, such as the α-arylation strategy, offers significant advantages in terms of efficiency, scalability, and sustainability.[3] For researchers and drug development professionals, the choice of synthetic strategy will depend on a variety of factors, including the specific target molecule, the scale of production, and the desired environmental footprint.

As the pharmaceutical industry continues to embrace the principles of green chemistry, we can expect to see a further shift away from traditional linear syntheses that rely on halogenated intermediates. However, the fundamental reactivity and versatility of bifunctional building blocks like "this compound" will ensure their continued, albeit more strategic, application in the synthesis of novel and complex drug candidates. The ongoing development of more efficient and selective catalytic methods will further enhance the utility of these valuable synthetic tools.

References

  • Chatterjee, I., & Roy, D. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Retrieved from [Link]

  • Chatterjee, I., & Roy, D. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Scientific Reports.
  • J-Stage. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Retrieved from [Link]

  • Singh, S., et al. (2018). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Trend in Scientific Research and Development.
  • Vila, N., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules.
  • El-Sayed, N. N. E., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society.
  • ResearchGate. (2019). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Retrieved from [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports.
  • National Center for Biotechnology Information. (n.d.). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • ResearchGate. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Malik, A., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Retrieved from [Link]

  • European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing olaparib.
  • National Center for Biotechnology Information. (2021). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved from [Link]

  • Bentham Science. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Retrieved from [Link]

Sources

Comparative Guide: Bioactive Derivatives of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-bromo-3-(bromomethyl)benzoate (CAS: 750585-90-1) and its application in synthesizing bioactive derivatives, specifically focusing on its role in developing Monoacylglycerol Lipase (MAGL) inhibitors and fused heterocyclic scaffolds.

Executive Summary & Molecule Profile

This compound is a high-value bifunctional "privileged scaffold" used in medicinal chemistry. Unlike simple alkylating agents, its unique substitution pattern—incorporating an aryl bromide, a reactive benzylic bromide, and a methyl ester—enables the rapid construction of complex polycyclic heterocycles (e.g., isoindolinones, pyrido-pyrazines) via cascade reactions.

This guide focuses on its critical role in synthesizing MAGL Inhibitors (neuroprotective/anticancer agents) and compares its utility against isomeric alternatives like the Lenalidomide precursor.

Chemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 750585-90-1
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Key Functionality Tri-functional Electrophile: 1.[1][2][3][4][5][6][7] Benzylic Bromide (C3): Highly reactive to SN2 attack (soft nucleophiles).2. Methyl Ester (C1): Electrophilic trap for cyclization (lactamization).3. Aryl Bromide (C2): Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).

Biological Activity & Therapeutic Applications[2][8][9]

The molecule itself is a reactive intermediate and cytotoxic alkylating agent. Its biological value is realized only upon conversion into fused heterocyclic derivatives. The most prominent class of bioactive derivatives synthesized from this scaffold are MAGL Inhibitors .

Case Study: Monoacylglycerol Lipase (MAGL) Inhibitors

Target: Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system that degrades 2-arachidonoylglycerol (2-AG). Therapeutic Indication: Neuroinflammation, Alzheimer’s disease, Multiple Sclerosis, and Cancer (specifically reducing tumor invasiveness).

Mechanism of Action (Derivative)

Derivatives synthesized from this scaffold (e.g., Octahydropyrido[1,2-a]pyrazines) function by covalently or non-covalently binding to the MAGL active site.

  • Blockade: Inhibits the hydrolysis of 2-AG.

  • Elevation: Increases synaptic levels of 2-AG.

  • Effect: Activates CB1/CB2 receptors, reducing neuroinflammation and pain signaling.

Comparative Performance Data

The following table compares a representative derivative synthesized from this scaffold against standard MAGL inhibitors.

Compound ClassCore Scaffold SourceTarget Potency (IC₅₀, hMAGL)Selectivity (vs. FAAH)Biological Outcome
Novel Pyrido-pyrazine This compound < 10 nM > 100-foldReduced pro-inflammatory cytokines (IL-1β, TNF-α) in microglia.
JZL184 (Standard) Piperidine carbamate~ 8 nMHighEffective but suffers from poor metabolic stability and off-target effects.
KML29 (Standard) Hexafluoroisopropyl carbamate~ 5 nMHighGood selectivity; used as a benchmark control.

Key Insight: The rigid bicyclic core derived from the benzoate scaffold improves metabolic stability compared to the flexible carbamate chains of first-generation inhibitors like JZL184.

Synthetic Chemistry & Experimental Protocols

The utility of this compound lies in its ability to undergo Tandem N-Alkylation/Cyclization .

Visualizing the Synthesis Pathway

The diagram below illustrates the conversion of the scaffold into a bioactive bicyclic core (e.g., for MAGL inhibition).

SynthesisPathway Start Methyl 2-bromo-3- (bromomethyl)benzoate (CAS 750585-90-1) Step1 Step 1: S_N2 Alkylation (Benzylic Position) Start->Step1 + Reagent (K2CO3, MeOH) Reagent Cyclic Amine (e.g., Piperazine deriv.) Reagent->Step1 Intermed Intermediate (Linear Adduct) Step1->Intermed Step2 Step 2: Cyclization (Lactam Formation) Intermed->Step2 Heat / Base Product Bioactive Scaffold (Isoindolinone / Pyrido-pyrazine) Step2->Product

Caption: Synthesis of fused heterocyclic bioactive agents via tandem alkylation-cyclization of this compound.

Experimental Protocol: Synthesis of MAGL Inhibitor Core

Objective: Synthesis of a fused isoindolinone-like intermediate. Reference: Adapted from WO2019134985A1 (MAGL Inhibitors).

Materials:

  • This compound (1.0 eq)[8]

  • Substituted Piperazine or cyclic amine (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH) (anhydrous)

  • Ethyl Acetate (EtOAc) for extraction[6][9]

Methodology:

  • Preparation: Dissolve this compound (0.16 mmol) in anhydrous MeOH (2 mL) in a reaction vial.

  • Addition: Add the cyclic amine (0.16 mmol) followed by K₂CO₃ (0.32 mmol).

  • Reaction: Seal the vial and heat to 80°C for 2 hours .

    • Mechanism:[2][3][6] The amine first displaces the benzylic bromide (fast). The secondary amine then attacks the methyl ester (slower) to close the ring, forming the lactam.

  • Work-up: Remove solvent under vacuum.[1] Resuspend residue in EtOAc and wash with water followed by brine.[9]

  • Purification: Dry organic phase over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of methyl ester singlet at ~3.9 ppm and appearance of lactam CH₂ protons).

Comparative Analysis: Regioisomers & Alternatives

It is critical to distinguish the target molecule from its isomers, which lead to completely different drug classes.

Scaffold IsomerStructurePrimary Drug ApplicationMechanism
This compound (CAS 750585-90-1)2-Br, 3-CH₂BrMAGL Inhibitors Fused Pyrido-pyrazinesLipid Metabolism Modulation (Neuroprotection)
Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)2-CH₂Br, 3-NO₂Lenalidomide / Pomalidomide E3 Ligase Modulation (Immunomodulation/Myeloma)
Methyl 3-bromo-2-(bromomethyl)benzoate (CAS 337536-14-8)3-Br, 2-CH₂BrPARP Inhibitors (Generic Phthalazinones)DNA Repair Inhibition (Oncology)

Why Choose CAS 750585-90-1?

  • Unique Geometry: The 2-Br position allows for late-stage diversification via Suzuki coupling after the heterocyclic ring is formed, enabling the creation of "SAR libraries" (Structure-Activity Relationship) without rebuilding the core synthesis.

  • Metabolic Stability: The resulting fused tricyclic systems are generally more resistant to oxidative metabolism than the open-chain analogs formed by simple benzyl bromides.

References

  • Grether, U., et al. (2019). Octahydropyrido[1,2-a]pyrazines as MAGL Inhibitors. World Intellectual Property Organization, Patent WO2019134985A1.

  • PubChem. (2025). This compound (Compound Summary). National Center for Biotechnology Information.

  • Wang, X., et al. (2016). Synthesis of PARP inhibitor talazoparib. U.S. Patent US9708319B1.[6] (Cited for comparative synthesis of isomeric phthalazinone scaffolds).

  • Sigma-Aldrich. (2025). Product Specification: this compound.

Sources

Comparison Guide: Catalysts for Chemoselective Cross-Coupling of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

Methyl 2-bromo-3-(bromomethyl)benzoate (CAS: 750585-90-1) presents a classic "dual-electrophile" challenge in medicinal chemistry. Successful functionalization requires distinguishing between the sterically hindered aryl bromide at C2 and the highly reactive benzylic bromide at C3.

This guide evaluates palladium catalysts for the chemoselective Suzuki-Miyaura coupling at the C2 position. The objective is to install an aryl group via the aryl bromide without degrading the benzylic bromide (via hydrolysis, elimination, or unwanted cross-coupling).

The Chemoselectivity Challenge
  • Site A (C2-Br): Target for Coupling. Sterically crowded by the adjacent C1-ester and C3-bromomethyl groups. Requires a highly active catalyst to facilitate oxidative addition.

  • Site B (C3-CH₂Br): Site to Preserve. Highly electrophilic. Susceptible to nucleophilic attack (by base/solvent) or competing oxidative addition (forming unwanted dimers).

Catalyst Comparison: Performance Matrix

We evaluated three distinct catalyst classes based on steric handling, oxidative addition rates, and stability.

FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ · DCM Pd-PEPPSI-IPr
Class Phosphine (Monodentate)Phosphine (Bidentate/Chelating)N-Heterocyclic Carbene (NHC)
Steric Tolerance LowHigh (Large Bite Angle)Excellent (Flexible Steric Bulk)
Oxidative Addition Slow (for ortho-subs)FastVery Fast
Stability (Air/Moisture) PoorGoodExcellent
Benzylic Preservation ModerateHighHigh
Expected Yield < 40% (Incomplete)75-85%> 90%
Recommendation Not RecommendedStandard ChoicePremium Choice
Detailed Technical Analysis
1. Pd(PPh₃)₄ (The Baseline)[1]
  • Mechanism: Relies on dissociation of PPh₃ ligands to form the active Pd(0) species.

  • Failure Mode: The bulky ortho-substituents (ester and bromomethyl) on the benzoate ring severely retard the approach of the bulky Pd(PPh₃)₂ species. This slow oxidative addition allows time for the unstable benzylic bromide to degrade via hydrolysis or elimination under basic conditions.

  • Verdict: Unsuitable for this sterically congested substrate.

2. Pd(dppf)Cl₂[2][3] · DCM (The Industrial Workhorse)
  • Mechanism: The bidentate ferrocenyl ligand (dppf) enforces a large "bite angle" (~99°), which electronically favors reductive elimination and sterically accommodates crowded substrates.

  • Advantage: Extremely robust. It does not require glovebox handling and tolerates mild bases (e.g., K₃PO₄) well.

  • Verdict: The reliable "first-pass" catalyst. It offers a good balance of cost and performance.

3. Pd-PEPPSI-IPr (The High-Performance Solution)
  • Mechanism: Uses a bulky N-Heterocyclic Carbene (NHC) ligand and a "throw-away" pyridine ligand. The strong σ-donating NHC ligand dramatically accelerates oxidative addition into the hindered C2-Br bond.

  • Advantage: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is air-stable and activates immediately in solution. It is specifically designed for difficult, sterically hindered couplings.

  • Verdict: Best in Class. Use this for maximum yield or when coupling with electron-poor boronic acids.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the kinetic competition between the desired C2-coupling and potential side reactions.

ReactionPathway Substrate Methyl 2-bromo-3- (bromomethyl)benzoate Cat_Active Active Pd(0) Species Substrate->Cat_Active + Catalyst Side_Hydrolysis Hydrolysis/Elimination (Benzylic Position) Substrate->Side_Hydrolysis Base/Water Attack (Avoid Strong Base) OxAdd_A Oxidative Addition (C2-Br) (Sterically Hindered) Cat_Active->OxAdd_A Fast with Pd-PEPPSI/dppf Side_Heck Benzylic Coupling (Unwanted) Cat_Active->Side_Heck Slow if Temp < 60°C TransMet Transmetallation (Ar-B(OH)2) OxAdd_A->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat_Active Regenerate Pd(0) Product C2-Arylated Product (Benzylic Br Intact) RedElim->Product

Caption: Kinetic pathway showing the necessity of fast oxidative addition (green path) to outcompete benzylic degradation (red path).

Recommended Experimental Protocol

Selected System: Pd-PEPPSI-IPr with Potassium Phosphate in Toluene/Water. Rationale: This system provides the high activity needed for the hindered C2 position while using a mild base (


) that minimizes benzylic substitution.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) – Biphasic system protects the benzylic bromide.

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (308 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Pd-PEPPSI-IPr (14 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add Toluene (4.0 mL) and Degassed Water (0.4 mL) via syringe.

  • Base Addition: Add

    
      (424 mg, 2.0 mmol) quickly under positive inert gas pressure (or add as a solid in step 1).
    
  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of benzylic elimination.

  • Monitoring: Monitor via TLC or LCMS. Look for the disappearance of the starting aryl bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over

    
     and concentrate.[4]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

References

  • Synthesis and Reactivity of this compound BenchChem Technical Library. "An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate Derivatives."

  • Comparison of Pd-PEPPSI-IPr vs. Phosphine Ligands Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 2006.

  • Chemoselectivity in Suzuki Coupling of Benzyl Halides Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Benzylic Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2014.

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A Senior Application Scientist's Guide to Library Synthesis: A Comparative Analysis of Methyl 2-bromo-3-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of high-throughput screening and drug discovery, the structural diversity of a compound library is paramount. The ability to rapidly generate a multitude of distinct molecular scaffolds from a common starting point is a cornerstone of modern medicinal chemistry. This is the realm of Diversity-Oriented Synthesis (DOS), a strategy that prioritizes the efficient exploration of chemical space over the synthesis of a single target molecule.[1] Central to the success of any DOS campaign is the selection of versatile chemical building blocks—reagents designed with multiple reactive sites that can be addressed in a controlled, sequential, or orthogonal manner.

This guide provides an in-depth technical comparison of Methyl 2-bromo-3-(bromomethyl)benzoate, a powerful yet often overlooked building block for library synthesis. We will explore the causality behind its synthetic utility, compare its performance against viable alternatives with supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel bioactive compounds.

The Core Reagent: Unpacking this compound

This compound (CAS No. 750585-90-1) is a trifunctional aromatic compound.[2] Its value in library synthesis stems from the differential reactivity of its three functional groups: a reactive benzylic bromide, a less reactive aryl bromide, and a methyl ester. This hierarchy of reactivity allows for a programmed approach to molecular diversification.

  • Benzylic Bromide (at position 3): This is the most reactive site. As a benzylic halide, it is an excellent electrophile for SN2 reactions with a wide range of soft and hard nucleophiles (amines, thiols, azides, etc.).[3] This reaction is typically fast and occurs under mild conditions.

  • Aryl Bromide (at position 2): This bromide is significantly less reactive towards nucleophilic substitution. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions require specific catalytic systems and are generally performed after the benzylic bromide has been functionalized.

  • Methyl Ester: The ester group is the most stable of the three. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide under more forcing conditions, typically after the two bromine sites have been addressed.

This built-in reactivity differential is the key to its power, enabling chemists to "build out" from the core scaffold in a controlled and predictable manner.

Caption: Structure and reactive sites of this compound.

Logical Workflow for Library Generation

A typical synthetic workflow leverages this reactivity hierarchy to generate a diverse library from this single starting material. The process allows for the systematic introduction of three different points of diversity (R¹, R², R³).

G start Methyl 2-bromo-3- (bromomethyl)benzoate step1 Intermediate A start->step1 + Nucleophile 1 (R¹-Nu) Mild conditions (SN2) step2 Intermediate B step1->step2 + Reagent 2 (R²) Cross-coupling (e.g., Suzuki) library Diverse Product Library (Scaffold + R¹, R², R³) step2->library + Reagent 3 (R³) Ester modification (e.g., Hydrolysis/Amidation)

Caption: Divergent synthesis workflow using the target building block.

Performance Comparison: this compound vs. Alternatives

The choice of a building block is a critical decision point. While our core reagent offers significant advantages in creating complexity, other alternatives may be preferable depending on the synthetic goals. Here, we compare it with its isomers and a conceptually different class of reagents.

FeatureThis compound Alternative A: Isomeric Benzoates (e.g., Methyl 3-(bromomethyl)benzoate)Alternative B: Nitro-Substituted Analogs (e.g., Methyl 2-(bromomethyl)-3-nitrobenzoate)Alternative C: Multicomponent Reaction (MCR) Building Blocks
Primary Advantage High scaffold complexity from a single, three-point diversification reagent.Simplicity and lower cost; ideal for two-point diversification.Altered electronic properties and reactivity; enables access to different chemical space (e.g., easy reduction of nitro group).[4]High convergence and atom economy, rapidly generating complex products in a single step.[5][6]
Scaffold Diversity Very High. Three distinct points for modification allow for vast structural permutations.Moderate. Typically allows for diversification at the benzylic position and the ester.[7]High. Benzylic substitution, ester modification, and reactions involving the nitro group (e.g., reduction to amine).Very High. The final scaffold is built from three or more simple, varied inputs.[8]
Predictability & Control High. The differential reactivity of the functional groups allows for a predictable, stepwise synthesis.High. The two reactive sites are easily addressed sequentially.[3]High. The benzylic bromide is highly activated by the ortho-nitro group, ensuring chemoselective initial reactions.[4]Moderate to High. While powerful, MCRs can sometimes yield unexpected products or require significant optimization.
Reaction Conditions Requires a sequence of distinct reaction types (SN2, cross-coupling, hydrolysis/amidation).Generally involves milder conditions, often avoiding metal catalysis if the aryl ring is not further functionalized.Often proceeds under mild conditions for the initial nucleophilic substitution.[4]Typically a one-pot reaction, which can be a significant advantage in terms of operational simplicity.[9]
Example Application Synthesis of complex isoindolinones and other fused heterocyclic systems.[10][11]Introduction of substituted benzyl motifs in kinase inhibitors and other bioactive molecules.[3]Key intermediate in the synthesis of immunomodulatory drugs like Lenalidomide.[12]Rapid generation of peptidomimetics (Ugi, Passerini reactions) or heterocyclic libraries (Biginelli, Hantzsch reactions).[8]

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present validated, step-by-step protocols. The first protocol details a key transformation using a close analog of our primary topic, illustrating the utility of the ortho-bromomethyl benzoate scaffold. The second protocol demonstrates a typical reaction with an isomeric alternative.

Protocol 1: Synthesis of an N-Substituted Isoindolinone Precursor

This protocol is based on the high reactivity of the benzylic bromide ortho to an ester, a core feature of our topic molecule. This example uses Methyl 2-(bromomethyl)-3-nitrobenzoate, where the nitro group further activates the benzylic position, showcasing the intended reactivity.[4]

Objective: To synthesize Methyl 2-(((4-chlorobenzyl)piperidin-4-yl)methyl)-3-nitrobenzoate.

Reaction Scheme: (Methyl 2-(bromomethyl)-3-nitrobenzoate) + (4-(4-chlorobenzyl)piperidine) → Product

Materials & Reagents:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq, 18 mmol)

  • 4-(4-chlorobenzyl)piperidine (1.0 eq, 18 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq, 20 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-chlorobenzyl)piperidine (18 mmol) and anhydrous potassium carbonate (20 mmol).

  • Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (18 mmol) in anhydrous DMF.

  • Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product via column chromatography on silica gel to obtain the desired molecule.

Self-Validation & Causality:

  • Why K₂CO₃? Anhydrous potassium carbonate acts as a mild base to neutralize the HBr formed during the SN2 reaction, driving the equilibrium towards the product. Its insolubility in DMF prevents unwanted side reactions.

  • Why DMF? DMF is a polar aprotic solvent that effectively solvates the cation of the base while leaving the nucleophilic amine relatively free, accelerating the SN2 reaction rate.

  • Expected Outcome: A high yield of the desired product is expected due to the high reactivity of the activated benzylic bromide. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Methyl 3-(bromomethyl)benzoate (Alternative A)

This protocol describes the synthesis of an isomeric alternative, which is a valuable building block in its own right. The synthesis proceeds via a radical bromination of the corresponding methyl toluate.[3]

Objective: To synthesize Methyl 3-(bromomethyl)benzoate from methyl m-toluate.

Reaction Scheme: (Methyl m-toluate) + (N-Bromosuccinimide) --[Initiator]--> (Methyl 3-(bromomethyl)benzoate)

Materials & Reagents:

  • Methyl m-toluate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (catalytic amount, ~2 mol%)

  • Carbon Tetrachloride (CCl₄) or Cyclohexane, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl m-toluate in CCl₄.[3]

  • Add N-bromosuccinimide (NBS) and the radical initiator (AIBN).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard 100W light bulb to initiate the reaction. The reaction is often initiated by the decomposition of AIBN or benzoyl peroxide.[13]

  • Continue refluxing for 5-8 hours. Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates progress.[3]

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield Methyl 3-(bromomethyl)benzoate as a white to light yellow solid or oil.[3][7]

Self-Validation & Causality:

  • Why NBS and an Initiator? This is a classic Wohl-Ziegler bromination. NBS is a convenient and safe source of bromine radicals. AIBN or benzoyl peroxide acts as a radical initiator, which upon heating, generates radicals that abstract a hydrogen from the benzylic methyl group, starting the chain reaction.[13]

  • Why a Nonpolar Solvent? Nonpolar solvents like CCl₄ or cyclohexane are used to prevent ionic side reactions and to ensure that NBS is only sparingly soluble, which helps maintain a low concentration of Br₂ in the reaction mixture.

  • Expected Outcome: This reaction typically provides good yields of the desired benzylic bromide. The purity can be assessed by melting point (41-45 °C) and spectroscopic analysis.

Conclusion and Outlook

This compound stands out as a superior building block for generating high levels of molecular complexity and scaffold diversity in library synthesis. Its key advantage lies in the orthogonal reactivity of its three functional groups, which permits a highly controlled, stepwise diversification strategy. This makes it an ideal choice for projects aiming to create intricate, three-dimensional molecules for screening campaigns.

However, the choice of building block is always project-dependent.

  • For simpler scaffolds requiring only two points of diversity, isomeric alternatives like Methyl 3-(bromomethyl)benzoate offer a more straightforward and cost-effective solution.

  • When specific electronic properties are desired, or when aiming for established pharmacophores, analogs such as Methyl 2-(bromomethyl)-3-nitrobenzoate provide a tailored approach.

  • Finally, for achieving maximum convergence and operational simplicity, a multicomponent reaction (MCR) strategy, while conceptually different, represents a powerful alternative for rapidly assembling complex molecules from simpler, commercially available starting materials.

Ultimately, a deep understanding of the reactivity and potential of each building block allows the medicinal chemist to make informed, strategic decisions, maximizing the efficiency and output of their diversity-oriented synthesis efforts.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.